molecular formula C14H10O6 B1515578 1,5,6-trihydroxy-3-methoxyxanthone CAS No. 50868-52-5

1,5,6-trihydroxy-3-methoxyxanthone

Numéro de catalogue: B1515578
Numéro CAS: 50868-52-5
Poids moléculaire: 274.22 g/mol
Clé InChI: JHOYIGDPCIBYKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,5,6-Trihydroxy-3-methoxy-9H-xanthen-9-one is a natural product found in Cratoxylum cochinchinense, Schultesia lisianthoides, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,5,6-trihydroxy-3-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c1-19-6-4-9(16)11-10(5-6)20-14-7(12(11)17)2-3-8(15)13(14)18/h2-5,15-16,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOYIGDPCIBYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1,5,6-trihydroxy-3-methoxyxanthone: Natural Occurrence, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,6-trihydroxy-3-methoxyxanthone is a naturally occurring xanthone (B1684191) that has garnered interest for its potential biological activities, including antioxidant and cytotoxic properties. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation and characterization, and an exploration of its mechanism of action in cancer cells. Quantitative data on its biological efficacy are presented, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Natural Occurrence and Sources

The principal natural source of this compound identified to date is the adventitious roots of Hypericum perforatum L., commonly known as St. John's Wort[1]. While the aerial parts of H. perforatum are well-known for their content of hypericin (B1674126) and hyperforin, the roots are a rich source of various xanthones[2][3]. Xanthones, as a chemical class, are also found in other plant families, as well as in fungi and lichens. Related hydroxylated and methoxylated xanthones have been isolated from the genus Swertia and Garcinia.

Table 1: Natural Sources of this compound and Related Compounds

CompoundNatural SourcePlant PartReference
This compoundHypericum perforatum L.Adventitious Roots[1]
Related Hydroxy-xanthonesGenus SwertiaNot Specified
1,3,5,6-tetrahydroxyxanthoneGarcinia achachairuNot Specified

Biological Activity

This compound has demonstrated notable antioxidant and cytotoxic activities. The quantitative aspects of these activities are summarized below.

Table 2: Quantitative Biological Activity of this compound

ActivityAssayCell Line/RadicalResultReference
Antioxidant2′,7′-dichlorodihydrofluorescein diacetate (DCFDA)-27.4–33.2% inhibition at 10 μM[1]
CytotoxicityNot specifiedHL-60 (human promyelocytic leukemia)IC₅₀: 28.9 μM[1]

Experimental Protocols

Isolation of this compound from Hypericum perforatum Adventitious Roots

While a specific, detailed protocol for the isolation of this compound is not available in a single publication, a general workflow can be constructed based on established methods for the separation of xanthones from Hypericum roots[2][4][5].

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried & Powdered Adventitious Roots of H. perforatum extraction Maceration with Methanol start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) crude_extract->partition fractions Collection of Ethyl Acetate & n-Butanol Fractions partition->fractions cc Column Chromatography (Silica Gel) fractions->cc hplc Preparative HPLC (C18 column) cc->hplc pure_compound This compound hplc->pure_compound G cluster_workflow MTT Assay Workflow cell_seeding Seed HL-60 cells in 96-well plates treatment Treat with varying concentrations of This compound cell_seeding->treatment incubation Incubate for a specified time (e.g., 24, 48, 72h) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan (B1609692) crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement analysis Calculate cell viability and IC₅₀ value measurement->analysis G cluster_pathway Putative Apoptotic Pathway in HL-60 Cells cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade compound This compound bcl2 Bcl-2 (anti-apoptotic) Bcl-xL (anti-apoptotic) compound->bcl2 inhibition bax Bax (pro-apoptotic) Bak (pro-apoptotic) compound->bax activation bcl2->bax cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 (initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (executioner) caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

References

An In-depth Technical Guide on the Isolation of 1,5,6-Trihydroxy-3-methoxyxanthone from Hypericum perforatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the bioactive xanthone (B1684191), 1,5,6-trihydroxy-3-methoxyxanthone, from the adventitious roots of Hypericum perforatum, commonly known as St. John's Wort. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow and relevant biological signaling pathways.

Introduction

Hypericum perforatum L. is a well-documented medicinal plant renowned for its rich phytochemical profile, which includes naphthodianthrones, phloroglucinols, flavonoids, and a diverse array of xanthones.[1] Xanthones, a class of polyphenolic compounds, have garnered significant interest for their wide range of pharmacological activities, including antioxidant, cytotoxic, anti-inflammatory, and antimicrobial properties. Among these, this compound has been identified as a constituent of the adventitious roots of Hypericum perforatum and has demonstrated notable antioxidant and cytotoxic activities.[2] This guide serves as a technical resource for the targeted isolation and characterization of this promising bioactive compound.

Data Presentation

Physicochemical and Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. While a comprehensive dataset for the compound isolated specifically from Hypericum perforatum is not fully detailed in a single source, the following table compiles the expected and reported data for this xanthone.

ParameterValueSource
Molecular Formula C₁₄H₁₀O₆Calculated
Molecular Weight 274.23 g/mol Calculated
CAS Number 50868-52-5[3]
¹H-NMR (DMSO-d₆, δ ppm) Data not available in search results
¹³C-NMR (DMSO-d₆, δ ppm) Data not available in search results
Mass Spectrometry (MS) Data not available in search results

Note: Specific NMR and MS data for this compound from Hypericum perforatum were not available in the provided search results. The table reflects this lack of specific data.

Biological Activity Data

This compound, along with other isolated xanthones from Hypericum perforatum adventitious roots, has been evaluated for its biological effects. The following table summarizes the reported quantitative data on its antioxidant and cytotoxic activities.

Biological ActivityAssayCell LineResultsSource
Antioxidant Intracellular ROS scavenging (DCFDA assay)-Inhibition of 27.4–33.2% at 10 μM[2]
Cytotoxic Cell viability assayHL-60 (Human promyelocytic leukemia)IC₅₀ value of 28.9 μM[2]

Experimental Protocols

The following section outlines a generalized yet detailed methodology for the isolation of xanthones from the roots of Hypericum perforatum, based on established protocols for similar compounds from this plant source.

Plant Material and Extraction
  • Plant Material: Adventitious root cultures of Hypericum perforatum are utilized as the source material. These cultures can be initiated from calli and maintained in a suitable growth medium.[3][4]

  • Extraction:

    • The dried and ground root material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is dichloromethane (B109758) (DCM) followed by methanol (B129727) (MeOH).[1]

    • Maceration or sonication can be employed to enhance extraction efficiency.

    • The resulting crude extracts are then concentrated under reduced pressure to yield a residue for further fractionation.

Fractionation and Purification

A multi-step chromatographic approach is essential for the isolation of the target xanthone.

  • Initial Fractionation:

    • The crude methanol extract is typically partitioned between n-butanol and water. The xanthone fraction is expected to concentrate in the n-butanol layer.[1]

    • This n-butanol fraction is then subjected to Vacuum Liquid Chromatography (VLC) or Column Chromatography over silica (B1680970) gel, eluting with a gradient of solvents such as hexane, ethyl acetate, and methanol.

  • Fine Purification:

    • Fractions obtained from the initial chromatography are monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.

    • Fractions enriched with this compound are further purified using preparative or semi-preparative HPLC with a reversed-phase column (e.g., C18) and a suitable mobile phase, often a gradient of methanol and water or acetonitrile (B52724) and water.[1]

    • Final purification may involve techniques like Solid Phase Extraction (SPE) or preparative TLC to obtain the compound in high purity.[1]

Structure Elucidation

The purified compound is subjected to spectroscopic analysis to confirm its identity and structure.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to determine the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Hypericum perforatum roots.

experimental_workflow start Hypericum perforatum Adventitious Root Culture extraction Drying, Grinding & Sequential Extraction (DCM, MeOH) start->extraction fractionation Solvent Partitioning (n-BuOH/H₂O) extraction->fractionation column_chroma Column Chromatography (Silica Gel) fractionation->column_chroma hplc Preparative/Semi-preparative HPLC (C18) column_chroma->hplc purified_compound Pure this compound hplc->purified_compound analysis Structure Elucidation (NMR, MS) purified_compound->analysis

Caption: General experimental workflow for xanthone isolation.

Signaling Pathways

The observed antioxidant and cytotoxic activities of xanthones often involve the modulation of key cellular signaling pathways.

Xanthones have been shown to exert their antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][6][7][8][9]

nrf2_pathway xanthone Xanthone (e.g., this compound) keap1_nrf2 Keap1-Nrf2 Complex xanthone->keap1_nrf2 induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2_release Nrf2 Release & Translocation to Nucleus keap1_nrf2->nrf2_release are Antioxidant Response Element (ARE) nrf2_release->are binds to antioxidant_genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates cellular_protection Cellular Protection antioxidant_genes->cellular_protection

Caption: Antioxidant activity of xanthones via the Nrf2 pathway.

The cytotoxic effects of many xanthones are mediated through the induction of apoptosis, or programmed cell death.

apoptosis_pathway xanthone Xanthone (e.g., this compound) cell_stress Induction of Cellular Stress xanthone->cell_stress bax_increase ↑ Bax (Pro-apoptotic) cell_stress->bax_increase bcl2_decrease ↓ Bcl-2 (Anti-apoptotic) cell_stress->bcl2_decrease mito_pathway Mitochondrial Pathway Activation bax_increase->mito_pathway bcl2_decrease->mito_pathway caspase9 Caspase-9 Activation mito_pathway->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Cytotoxic activity of xanthones via apoptosis induction.

Conclusion

This compound represents a valuable bioactive compound from Hypericum perforatum with demonstrated antioxidant and cytotoxic potential. The isolation from adventitious root cultures provides a controllable and sustainable source for this compound. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the therapeutic applications of this and other related xanthones. Further research is warranted to fully elucidate the specific mechanisms of action and to optimize the isolation protocols for higher yields and purity.

References

The Biosynthesis of Xanthones in Actinomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. Natural products containing this scaffold exhibit a wide range of potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making them a focal point for drug discovery and development.[1] Actinomycetes, particularly species from the genus Streptomyces, are prolific producers of structurally diverse and biologically active secondary metabolites, including a significant number of complex polycyclic xanthones.[2][3][4]

These microbial xanthones are typically large, polycyclic aromatic polyketides, often featuring an angular hexacyclic framework.[2][3][4] Their intricate structures arise from complex biosynthetic pathways, the elucidation of which is crucial for understanding their formation and for enabling synthetic biology approaches to generate novel, more potent derivatives. This technical guide provides an in-depth overview of the current knowledge on xanthone (B1684191) biosynthesis in actinomycetes, focusing on the core pathways, key enzymatic transformations, genetic organization, and the experimental methodologies used to uncover these complex processes.

Core Biosynthetic Framework: From Polyketide to Xanthone

The biosynthesis of polycyclic xanthones in actinomycetes originates from a single polyketide chain, typically C26 or C28, which is assembled by a type II polyketide synthase (PKS) system.[2][3] This initial assembly is followed by a series of tailoring reactions, including cyclizations and oxidations, that ultimately lead to the characteristic xanthone core.

A pivotal and defining step in this process is the formation of the xanthone's γ-pyrone ring. This is accomplished through an intriguing Baeyer-Villiger oxidation reaction catalyzed by specialized monooxygenases.[1][2] This enzymatic transformation is a key branching point that directs intermediates from the polyketide pathway toward xanthone formation.

Core_Xanthone_Pathway PKS_node Type II Polyketide Synthase (PKS) Polyketide Chain Polyketide Chain PKS_node->Polyketide Chain BVO_node Baeyer-Villiger Oxidation (Monooxygenase) Xanthone Core Xanthone Core BVO_node->Xanthone Core Tailoring_node Further Tailoring Reactions (Hydroxylation, Glycosylation, etc.) Final_node Polycyclic Xanthone Product Tailoring_node->Final_node Cyclized Intermediate\n(e.g., Anthraquinone-like) Cyclized Intermediate (e.g., Anthraquinone-like) Polyketide Chain->Cyclized Intermediate\n(e.g., Anthraquinone-like) Cyclized Intermediate\n(e.g., Anthraquinone-like)->BVO_node Xanthone Core->Tailoring_node Xantholipin_Pathway Xantholipin (xan) Gene Cluster and Proposed Pathway cluster_genetics xan Biosynthetic Gene Cluster cluster_biochemistry Proposed Biosynthetic Steps xanPKS PKS Genes xanO4 xanO4 (Monooxygenase) other_genes Other Tailoring Genes start Polyketide Assembly intermediate Anthraquinone Intermediate start->intermediate Cyclization xanthone_formation Xanthone Formation intermediate->xanthone_formation XanO4-mediated Baeyer-Villiger Oxidation + Demethoxylation final_product Xantholipin xanthone_formation->final_product Tailoring FlsO1_Mechanism cluster_reactions FlsO1-Catalyzed Oxidations Substrate Prejadomycin (PJM) Intermediate FlsO1_node FlsO1 Monooxygenase Substrate->FlsO1_node Step1 1. Hydroxylation FlsO1_node->Step1 O2, NADPH Step2 2. Epoxidation Step1->Step2 Step3 3. Baeyer-Villiger Oxidation Step2->Step3 Product Xanthone-containing Products Step3->Product Spontaneous Rearrangement Experimental_Workflow General Workflow for Elucidating a Biosynthetic Pathway Genome_Mining Genome Sequencing & Bioinformatic Analysis (antiSMASH) BGC_ID Identify Putative BGC Genome_Mining->BGC_ID Gene_Deletion Targeted Gene Deletion in Native Producer BGC_ID->Gene_Deletion Heterologous_Exp Heterologous Expression of BGC in Host Strain BGC_ID->Heterologous_Exp Enzyme_Assay In Vitro Enzyme Assays with Purified Protein BGC_ID->Enzyme_Assay Express individual genes Metabolite_Analysis Metabolite Profile Analysis (HPLC, LC-MS) Gene_Deletion->Metabolite_Analysis Heterologous_Exp->Metabolite_Analysis Structure_Elucidation Structure Elucidation (NMR, HR-MS) Metabolite_Analysis->Structure_Elucidation Pathway_Proposal Propose Biosynthetic Pathway Structure_Elucidation->Pathway_Proposal Enzyme_Assay->Pathway_Proposal

References

Spectroscopic Data Analysis for the Characterization of 1,5,6-Trihydroxy-3-methoxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for the structural elucidation of 1,5,6-trihydroxy-3-methoxyxanthone. While experimentally derived spectra for this specific compound are not widely available in public databases, this document compiles predicted data and outlines the standard experimental protocols used for the characterization of xanthones. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

The structural characterization of this compound, a naturally occurring xanthone (B1684191) found in plants such as Hypericum perforatum, relies on a combination of spectroscopic techniques.[1][2] The following tables summarize the expected quantitative data from mass spectrometry, nuclear magnetic resonance (NMR), and UV-Visible spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a compound. For this compound (Molecular Formula: C₁₄H₁₀O₆), the exact mass is used to confirm its molecular formula. The table below presents the predicted m/z values for various adducts.

AdductPredicted m/z
[M+H]⁺275.0556
[M+Na]⁺297.0375
[M+K]⁺313.0114
[M+NH₄]⁺292.0821
[M-H]⁻273.0405
[M]⁺274.0477

Data sourced from computational predictions and may vary slightly from experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.[3] While specific experimental data for this compound is scarce, the expected chemical shifts can be predicted based on the xanthone scaffold and the electronic effects of the substituents.

Table 2: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ ppm)Multiplicity
H-26.2 - 6.4d, J = 2.0 Hz
H-46.4 - 6.6d, J = 2.0 Hz
H-76.8 - 7.0d, J = 8.5 Hz
H-87.5 - 7.7d, J = 8.5 Hz
3-OCH₃3.8 - 4.0s
1-OH12.0 - 13.0s (chelated)
5-OH9.0 - 10.0s
6-OH9.0 - 10.0s

Table 3: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ ppm)
C-1160 - 162
C-297 - 99
C-3165 - 167
C-492 - 94
C-4a156 - 158
C-4b103 - 105
C-5145 - 147
C-6140 - 142
C-7115 - 117
C-8120 - 122
C-8a108 - 110
C=O (C-9)180 - 182
C-9a150 - 152
3-OCH₃55 - 57
UV-Visible (UV-Vis) Spectroscopy Data

Xanthones typically exhibit characteristic absorption bands in the UV-Vis spectrum, which arise from π → π* electronic transitions in the aromatic system.[4]

Table 4: Expected UV-Vis Absorption Maxima (λmax)

SolventExpected λmax (nm)
Methanol (B129727)~240-260, ~280-300, ~320-340, ~360-380

Experimental Protocols

Detailed methodologies are crucial for the accurate spectroscopic analysis of xanthones.

Sample Preparation for NMR Analysis
  • Isolation and Purification : The target compound, this compound, should be isolated from its natural source (e.g., Hypericum perforatum) using chromatographic techniques like column chromatography over silica (B1680970) gel followed by preparative HPLC to ensure high purity (>95%).[5]

  • Sample Weighing and Dissolution : Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection : Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical as it can affect the chemical shifts of labile protons, such as those in hydroxyl groups.

  • Transfer to NMR Tube : Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present.

NMR Spectroscopy Parameters
  • ¹H NMR Spectroscopy :

    • Spectrometer : 400 MHz or higher.

    • Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width : Approximately 12-16 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64, depending on sample concentration.

  • ¹³C NMR Spectroscopy :

    • Spectrometer : 100 MHz or higher.

    • Pulse Program : Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width : Approximately 200-240 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and apply baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆: δH 2.50, δC 39.52).[6]

UV-Visible Spectrophotometry Protocol
  • Sample Preparation : Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

  • Serial Dilution : Perform serial dilutions to obtain concentrations in the range of 1-20 µg/mL.[4]

  • Spectral Acquisition :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan the samples over a wavelength range of 200-700 nm.

    • Use the solvent as a blank for baseline correction.

    • Record the absorbance values and identify the wavelengths of maximum absorption (λmax).

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid for positive ion mode or ammonium (B1175870) hydroxide (B78521) for negative ion mode to enhance ionization.

  • Instrumentation : Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[7]

  • Data Acquisition :

    • Infuse the sample directly or inject it via a liquid chromatography system.

    • Acquire data in both positive and negative ion modes to observe different adducts.

    • Perform MS/MS fragmentation analysis to aid in structural elucidation.

Mandatory Visualization

Experimental Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Elucidation A Isolation & Purification (e.g., Column Chromatography, HPLC) B Purity Assessment (>95%) A->B C Mass Spectrometry (MS) (Molecular Formula) B->C D UV-Vis Spectroscopy (Chromophore System) B->D E 1D NMR (¹H, ¹³C) (Basic Structure) B->E G Spectral Interpretation C->G D->G F 2D NMR (COSY, HSQC, HMBC) (Connectivity & Final Structure) E->F F->G H Structure Proposal G->H I Data Archiving H->I

Caption: General workflow for the spectroscopic characterization of a natural product.

Chemical Structure and Key NMR Correlations

Caption: Structure of this compound with expected HMBC correlations.

References

Unveiling the Dual Facets of 1,5,6-Trihydroxy-3-methoxyxanthone: A Technical Guide on its Antioxidant and Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant and cytotoxic properties of the naturally occurring xanthone (B1684191), 1,5,6-trihydroxy-3-methoxyxanthone. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key cellular pathways to serve as a comprehensive resource for researchers in oncology, pharmacology, and medicinal chemistry.

Core Pharmacological Activities: A Quantitative Overview

This compound, a compound isolated from sources such as Hypericum perforatum L. (St. John's Wort), has demonstrated both antioxidant and cytotoxic activities.[1][2] The following tables summarize the key quantitative data on its biological effects.

Table 1: Cytotoxic Activity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxic potency.

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
HL-60Human Promyelocytic Leukemia28.9[1]-
MCF-7Human Breast Adenocarcinoma419 ± 27[3]0.53
WiDrHuman Colon Adenocarcinoma209 ± 4[3]1.07
HeLaHuman Cervical Adenocarcinoma241 ± 13[3]0.93
VeroNormal Monkey Kidney224 ± 14[3]-

Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells to that in cancer cells. An SI greater than 1 suggests a preferential cytotoxic effect against cancer cells.[3]

Table 2: Antioxidant Activity of this compound
AssayActivityConcentration
Intracellular ROS Scavenging (DCFDA Assay)27.4–33.2% inhibition10 µM[1]

The presence of multiple hydroxyl groups in the structure of this compound suggests it likely possesses notable antioxidant properties, a characteristic common to many xanthone derivatives.[4] Further experimental validation is required to quantify its efficacy in standard antioxidant assays.

Experimental Protocols: Methodological Deep Dive

This section provides detailed methodologies for the key experiments cited, offering a framework for the replication and further investigation of the bioactivities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging activity of a compound.[5]

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[5]

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

  • Reaction: Mix 100 µL of each sample concentration with 100 µL of the DPPH working solution in a 96-well plate. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

    Abscontrol\text{Abs}{\text{control}}Abscontrol​
    - ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
    Abssample\text{Abs}{\text{sample}}Abssample​
    ) / ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
    Abscontrol\text{Abs}{\text{control}}Abscontrol​
    ] x 100 The IC50 value is determined from a plot of inhibition percentage against the sample concentration.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[9]

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of this compound for a specific time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[10]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide Staining Solution to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the cells immediately by flow cytometry.

Cell Cycle Analysis using Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle, can be measured by the fluorescence intensity of the stained cells.[12]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 30 minutes on ice.[13]

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to ensure that only DNA is stained.[14]

  • PI Staining: Add propidium iodide solution (50 µg/mL) to the cells.[13]

  • Incubation: Incubate the cells for 5-10 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the samples by flow cytometry, collecting the fluorescence data on a linear scale. The data is then analyzed using cell cycle analysis software.[13]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_analysis Data Analysis cell_culture Seed Cancer Cells (e.g., HL-60, MCF-7) treatment Treat with 1,5,6-trihydroxy- 3-methoxyxanthone cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt dpph DPPH Assay (Antioxidant) treatment->dpph apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist apoptosis_pathway cluster_stimulus Inducing Agent cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase xanthone 1,5,6-trihydroxy- 3-methoxyxanthone bax_bak Bax/Bak Activation xanthone->bax_bak bcl2 Bcl-2/Bcl-xL Inhibition xanthone->bcl2 cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 Activation cas9->apoptosome cas3 Caspase-3 Activation apoptosome->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis parp->apoptosis cell_cycle_arrest cluster_stimulus Inducing Agent cluster_regulation Cell Cycle Regulation cluster_outcome Outcome xanthone 1,5,6-trihydroxy- 3-methoxyxanthone p21_p27 p21/p27 Upregulation xanthone->p21_p27 cyclin_cdk Cyclin/CDK Complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2) p21_p27->cyclin_cdk g1_s G1/S Transition cyclin_cdk->g1_s arrest G1 Phase Arrest g1_s->arrest

References

Unlocking the Potential: Initial Investigations into the Antiviral Properties of Hydroxy-Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapies. Among the vast repertoire of natural compounds, hydroxy-xanthones, a class of oxygenated heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the initial yet promising investigations into the antiviral potential of hydroxy-xanthones. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the pursuit of new antiviral agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes putative mechanisms of action to facilitate a deeper understanding and inspire further research in this compelling field.

Quantitative Assessment of Antiviral Activity

Initial in vitro screenings have demonstrated the potential of various hydroxy-xanthone derivatives against a range of viruses. The following tables summarize the key quantitative data from these studies, providing a comparative look at their efficacy.

Table 1: Antiviral Activity of Synthetic Hydroxy-Xanthones against Human Coronavirus OC43 (HCoV-OC43)

CompoundStructureLog10 Reduction in Viral Infectivityp-value
Xanthone (B1684191)2.04>0.05
1,3-Dihydroxyxanthone2.50≤0.05
1,3-Dihydroxy-7-methylxanthone2.79≤0.05
1,3-Dihydroxy-6-methoxyxanthone2.67≤0.05
1,3-dihydroxy-7-methoxyxanthone2.67≤0.05
1-Hydroxy-3-methoxyxanthone2.20≤0.001

Data extracted from a study by Dean et al. (2023)[1][2]. The study notes that the addition of functional groups to the xanthone core generally increases biological activity[1][2].

Table 2: Antiviral Activity of Xanthones from Aspergillus iizukae against Various Viruses

CompoundVirusIC50 (μM)Positive ControlPositive Control IC50 (μM)
Compound 2 H1N144.6Ribavirin101.4
HSV-121.4Acyclovir150.2
HSV-276.7AcyclovirNot Specified
Compound 1 H1N1133.4Ribavirin101.4
HSV-155.5Acyclovir150.2
Compound 7 H1N1140.4Ribavirin101.4
HSV-175.7Acyclovir150.2

Data from a study by [Source not explicitly cited in provided snippets, but inferred from context of antiviral screening]. The study highlights that a hydroxy group at C-1 and a methyl carboxylate group at C-8 were important for antiviral activity.

Table 3: Antiviral Activity of Mangosteen Xanthones against Hepatitis C Virus (HCV)

CompoundVirus GenotypeEC50
Mangosteen Peel Ethanol ExtractHCV Genotype 1b5.1 µg/mL
HCV Genotype 2a3.8 µg/mL
α-MangostinNot specified6.3 µM
γ-MangostinNot specified2.7 µM

Data from a study by Choi et al. (2014)[1]. This study suggests that α- and γ-mangostin are major contributors to the suppression of HCV replication[1].

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the antiviral potential of hydroxy-xanthones.

Antiviral Activity against Human Coronavirus OC43

Cell Line and Virus:

  • Baby Hamster Kidney (BHK-21) fibroblast cell monolayers were used for the antiviral assays.

  • Human coronavirus OC43 (HCoV-OC43), a betacoronavirus, was used as the model virus.[2]

Protocol:

  • BHK-21 cell monolayers were infected with HCoV-OC43.

  • Following infection, the cells were treated with the test compounds (synthetic hydroxy-xanthones).

  • The viral infectivity was determined after a three-day treatment period.

  • The reduction in viral infectivity was quantified and expressed as a log10 reduction compared to a DMSO control.[2]

Cytotoxicity Assay

To ensure that the observed antiviral activity was not due to cytotoxicity, the following protocol was used:

  • BHK-21 cells were treated with the test compounds at the same concentration used in the antiviral assay.

  • Cell viability was assessed after three days.

  • Compounds were considered non-toxic if cell viability was ≥85%.[2]

Antiviral Activity against H1N1, HSV-1, and HSV-2

Method: Cytopathic Effect (CPE) Inhibition Assay

Protocol for Influenza A (H1N1):

  • Confluent Madin-Darby Canine Kidney (MDCK) cell monolayers and influenza A/Puerto Rico/8/34 (H1N1) virus were incubated together for 1 hour at 37°C.

  • The virus dilution was removed, and the cells were treated with different concentrations of the test compounds.

  • After 48 hours of incubation at 37°C, the cells were fixed with 4% formaldehyde.

  • The cells were then stained with 0.1% crystal violet to visualize the cytopathic effect.

  • The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE, was calculated.

Protocol for Herpes Simplex Virus (HSV-1 and HSV-2):

  • A similar CPE inhibition assay was utilized with an appropriate host cell line for HSV.

Visualizing Mechanisms and Workflows

The precise mechanisms by which hydroxy-xanthones exert their antiviral effects are still under investigation. However, preliminary studies suggest that they may act on multiple stages of the viral life cycle and modulate host immune responses. The following diagrams illustrate these putative mechanisms and a general experimental workflow.

G cluster_virus_lifecycle Putative Antiviral Mechanisms of Hydroxy-Xanthones cluster_inhibition Inhibition by Hydroxy-Xanthones Virus Virus Particle Entry 1. Entry (Attachment & Fusion) Virus->Entry Binds to receptor HostCell Host Cell Replication 2. Viral Genome Replication Entry->Replication Uncoating Assembly 3. Viral Protein Synthesis & Assembly Replication->Assembly Release 4. Virion Release Assembly->Release Release->Virus New Progeny InhibitEntry Block Entry (e.g., Spike-ACE2 interaction) InhibitEntry->Entry InhibitReplication Inhibit Replication (e.g., Viral Polymerase/Protease) InhibitReplication->Replication

Caption: Putative antiviral action of hydroxy-xanthones on the viral life cycle.

G cluster_workflow General Experimental Workflow for Antiviral Screening Start Start: Hydroxy-Xanthone Compound Library Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT, MTS) Start->Cytotoxicity AntiviralAssay 2. In Vitro Antiviral Assay (e.g., CPE Inhibition, Plaque Reduction) Cytotoxicity->AntiviralAssay Non-toxic concentrations SelectivityIndex 3. Determine Selectivity Index (SI) (CC50 / EC50) AntiviralAssay->SelectivityIndex MoA 4. Mechanism of Action Studies (e.g., Time-of-addition, Polymerase Assay) SelectivityIndex->MoA High SI value End Lead Compound Identification MoA->End

Caption: A generalized workflow for screening and evaluating antiviral compounds.

G cluster_nfkb Proposed Modulation of NF-κB Signaling by Hydroxy-Xanthones PAMPs Viral PAMPs (e.g., dsRNA) TLR Toll-like Receptor (TLR) PAMPs->TLR IKK IKK Complex TLR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Induces transcription of HydroxyXanthones Hydroxy-Xanthones HydroxyXanthones->IKK Inhibits? HydroxyXanthones->NFkB Inhibits translocation?

Caption: Putative modulation of the NF-κB inflammatory pathway.

Concluding Remarks and Future Directions

The initial investigations into the antiviral potential of hydroxy-xanthones are encouraging. These compounds have demonstrated activity against both RNA and DNA viruses, suggesting a potential for broad-spectrum applications. The ability to synthesize and modify the xanthone scaffold provides a valuable platform for structure-activity relationship (SAR) studies aimed at optimizing antiviral efficacy and pharmacokinetic properties.

References

The Rising Stars of Phytomedicine: A Technical Guide to Xanthone Derivatives from Swertia Genus Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Swertia, a cornerstone of traditional medicine systems like Ayurveda, is gaining significant attention in modern pharmacology for its rich concentration of xanthone (B1684191) derivatives. These polyphenolic compounds exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of xanthone derivatives from Swertia plants, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of action.

Xanthone Derivatives from Swertia: A Quantitative Overview

Numerous studies have focused on the isolation and quantification of xanthones from various Swertia species. The concentration and composition of these compounds can vary significantly depending on the species, geographical location, and harvesting time. The following tables summarize key quantitative findings from the literature, providing a comparative look at the yields and biological activities of prominent Swertia xanthones.

Table 1: Content of Major Xanthones in Various Swertia Species

Swertia SpeciesXanthone DerivativePlant PartConcentration (mg/kg of dry matter)Reference
S. multicaulis1,3-dihydroxy-5,8-dimethoxyxanthoneAbove-ground, non-flowering816[1]
S. multicaulis1-hydroxy-3,5,8-trimethoxyxanthoneAbove-ground, non-flowering2791[1]
S. multicaulisBellidifolin (1,5,8-tri-hydroxy-3-methoxyxanthone)Above-ground, non-flowering1300[1]
S. multicaulisDecussatin (1-hydroxy-3,7,8-trimethoxyxanthone)Above-ground, non-flowering1228[1]
S. chirayitaMangiferin (B1668620)Leaves48,200 (4.82%) to 48,600 (4.86%) (in aqueous ethanol (B145695) extract)[2]
S. chirayita2,8-dihydroxy-1,6-dimethoxyxanthone (SR1)Leaves and RhizomesVaries with cultivation and season[3]
S. chirayita1,2,6,8-tetrahydroxyxanthone (SR2)Leaves and RhizomesVaries with cultivation and season[3]
S. longifoliaSwerchirinNot specifiedNot specified, but a validated analytical method exists[4]
S. chyrayita, S. angustifolia, S. paniculata, S. racemosa, S. nervosa, S. ciliata, S. dilatataMangiferinWhole plant150 - 220[4]

Table 2: Bioactivity of Xanthone Derivatives from Swertia Species

Xanthone DerivativeSource (Swertia Species)Biological ActivityIC50 ValueReference
1,3,5,8-tetrahydroxyxanthoneS. mussotiiα-glucosidase inhibition5.2 ± 0.3 μM[5]
1,3,5,8-tetrahydroxyxanthoneS. mussotiiAldose reductase inhibition88.6 ± 1.6 nM[5]
GentisinGentiana lutea (related genus)VSMC proliferation inhibition7.84 µM[5]
1-hydroxy-2,3,4,5-tetramethoxyxanthoneNot specifiedVSMC proliferation inhibition10.2 - 12.5 µM[5]
SwerchirinNot specifiedVSMC proliferation inhibition10.2 - 12.5 µM[5]
MethylswertianinNot specifiedVSMC proliferation inhibition10.2 - 12.5 µM[5]
1,5,8-trihydroxy-3-methoxyxanthone (XD)S. chirataCytotoxicity in EAC cellsLowest among tested xanthones[6][7]
1,5,8-trihydroxy-3-methoxyxanthone (TMX)S. chirataAnti-metastatic against adenocarcinomaNot specified[8]
Various XanthonesS. puniceaAnti-inflammatory activity1.237 to 3.319 mM[9]

Experimental Protocols for the Discovery and Analysis of Swertia Xanthones

The successful isolation and characterization of xanthone derivatives from Swertia plants rely on a series of well-defined experimental procedures. This section outlines the key methodologies employed in this field of research.

Extraction of Xanthones

The initial step in isolating xanthones involves the extraction from plant material. The choice of solvent and extraction technique is critical for maximizing the yield of the target compounds.

  • Solvent Selection: A variety of solvents are used, often in combination, to extract xanthones. An activity-guided isolation of antioxidants from Swertia chirayita found that an acetone:water (8:2) mixture yielded the highest total phenolic content and DPPH radical-scavenging activity[10][11]. Other commonly used solvents include methanol (B129727) and ethanol[2][3].

  • Extraction Techniques:

    • Soxhlet Extraction: The coarsely powdered aerial parts of S. chirata were extracted with n-hexane using a Soxhlet apparatus for 72 hours[7].

    • Ultrasonication: Dried hairy root samples of S. chirayita were extracted with methanol by ultrasonication for 30 minutes[12].

    • Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): For the extraction of mangiferin from S. chirata leaves, MAE and UAE in 50% aqueous ethanol were found to be efficient and cost-effective[2].

The following diagram illustrates a general workflow for the extraction of xanthones from Swertia plant material.

G plant_material Dried & Powdered Swertia Plant Material extraction Solvent Extraction (e.g., Acetone:Water, Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (e.g., Rotary Evaporation) filtration->concentration crude_extract Crude Xanthone Extract concentration->crude_extract G crude_extract Crude Xanthone Extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Similar Fractions tlc_analysis->pooling further_purification Further Purification (e.g., Preparative HPLC) pooling->further_purification pure_xanthone Isolated Pure Xanthone further_purification->pure_xanthone G lps LPS tlr4 TLR4 lps->tlr4 akt Akt tlr4->akt mapk MAPKs tlr4->mapk xanthones Swertia Xanthones xanthones->akt ikk IKK-β xanthones->ikk nf_kb NF-κB xanthones->nf_kb xanthones->mapk akt->ikk ikk->nf_kb cox2 COX-2 nf_kb->cox2 cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nf_kb->cytokines mapk->nf_kb G xd Xanthone (XD) from S. chirata ros Increased ROS & LPO xd->ros dna_damage DNA Damage ros->dna_damage bax_bcl2 Increased Bax:Bcl-2 Ratio ros->bax_bcl2 apoptosis Apoptosis dna_damage->apoptosis bax_bcl2->apoptosis G mangiferin Mangiferin pi3k PI3K mangiferin->pi3k akt Akt pi3k->akt nrf2 Nrf2 Upregulation akt->nrf2 oxidative_stress Protection against Oxidative Stress nrf2->oxidative_stress

References

Navigating the Physicochemical Landscape of 1,5,6-Trihydroxy-3-methoxyxanthone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1,5,6-trihydroxy-3-methoxyxanthone. While specific quantitative data for this particular xanthone (B1684191) is limited in publicly available literature, this document leverages data from closely related analogs and established experimental protocols to offer valuable insights for its handling, formulation, and development.

Solubility Profile

This compound, a polyphenolic compound, is anticipated to exhibit solubility characteristics typical of its structural class. Generally, xanthones are sparingly soluble in water and more soluble in organic solvents. The presence of three hydroxyl groups and one methoxy (B1213986) group on the xanthone core of this specific molecule influences its polarity and hydrogen bonding capacity, thereby dictating its solubility in various media.

Qualitative Solubility

Based on available information for structurally similar xanthones, this compound is expected to be soluble in a range of polar organic solvents.

Table 1: Qualitative Solubility of this compound and Related Xanthones

SolventExpected Solubility of this compoundReference Compound: 1,5,6-Trihydroxy-3,7-dimethoxyxanthoneReference Compound: General Xanthones
Polar Protic Solvents
MethanolSolubleSoluble[1]Soluble
EthanolSolubleSoluble[1]Soluble
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Soluble[2]Soluble[1]Soluble[2]
AcetoneSoluble[2]SolubleSoluble[2]
Ethyl AcetateSoluble[2]SolubleSoluble[2]
Nonpolar/Weakly Polar Solvents
DichloromethaneSoluble[2]SolubleSoluble[2]
ChloroformSoluble[2]Not ReportedSoluble[2]
WaterPoorly SolublePoorly SolublePractically Insoluble
Quantitative Solubility (Data from Analogs)

Quantitative solubility data for the parent compound, xanthone, provides a baseline for understanding the solubility of its derivatives. The addition of polar functional groups like hydroxyl and methoxy groups is expected to modify this baseline solubility.

Table 2: Quantitative Solubility of Xanthone in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility (mg/mL)
Acetone20>18
Acetone/Water (70:30 w/w)20<8
Acetone/Water (30:70 w/w)20<2

Data is for the parent compound "xanthone" and is intended to provide a general reference.

Stability Profile

The stability of this compound is a critical parameter for its storage, formulation, and therapeutic application. As a polyphenolic compound, it is susceptible to degradation under various stress conditions, including changes in pH, exposure to light, and elevated temperatures.

Factors Affecting Stability
  • pH: Phenolic compounds can be unstable in alkaline conditions, which can lead to oxidation and degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidation: The hydroxyl groups on the xanthone ring are susceptible to oxidation, which can be catalyzed by the presence of metal ions or enzymes.

Forced Degradation Studies (Data from Analogs)

Forced degradation studies on related xanthones, such as α-mangostin, provide insights into the potential degradation pathways of this compound.

Table 3: Forced Degradation of α-Mangostin

Stress Condition% Degradation
Acid Hydrolysis89.7
Base Hydrolysis14.5
Oxidation9.6
Photolytic Degradation4.4

Data is for the related compound "α-mangostin" and indicates potential degradation behavior.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of solubility and stability. The following are standard experimental protocols for characterizing xanthones.

Solubility Determination: Shake-Flask Method

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent.

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions as outlined in ICH guidelines:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid compound or a solution at a specified temperature (e.g., 70°C).

    • Photodegradation: Exposing the solution to a controlled light source (e.g., UV lamp).

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Data Analysis: The percentage of degradation is calculated, and the degradation kinetics can be determined.

Visualizations

The following diagrams illustrate the experimental workflow for solubility and stability testing and the key factors influencing the stability of this compound.

G cluster_solubility Solubility Determination Workflow Excess Compound Excess Compound Shake-Flask Shake-Flask Excess Compound->Shake-Flask Solvent Solvent Solvent->Shake-Flask Equilibration Equilibration Shake-Flask->Equilibration Separation Separation Equilibration->Separation Quantification (HPLC) Quantification (HPLC) Separation->Quantification (HPLC) Solubility Data Solubility Data Quantification (HPLC)->Solubility Data G cluster_factors Factors Affecting Stability Compound This compound Degradation Products Degradation Products Compound->Degradation Products Degradation pH pH pH->Degradation Products Light Light Light->Degradation Products Temperature Temperature Temperature->Degradation Products Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation Products

References

Methodological & Application

Application Note: Validated HPLC Method for the Quantification of 1,5,6-Trihydroxy-3-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5,6-Trihydroxy-3-methoxyxanthone is a xanthone (B1684191) derivative of interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research, development, and quality control. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound. The described method is based on established principles for the analysis of similar xanthone compounds and serves as a robust starting point for method implementation and validation.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar analyte. A gradient elution with a mobile phase consisting of an aqueous component (often acidified) and an organic modifier allows for the effective separation of the target analyte from other components in the sample matrix. The addition of a small percentage of acid (e.g., formic acid) to the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of the hydroxyl groups on the xanthone. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.[1]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.[1]

  • Acid: Formic acid (analytical grade).[1]

  • Reference Standard: this compound (purity ≥98%).

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials with inserts, and syringe filters (0.45 µm).[1]

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]

3. Sample Preparation (General Procedure for a Plant Extract)

The sample preparation procedure will vary depending on the matrix. A general procedure for an extract is provided below:

  • Accurately weigh a known amount of the sample (e.g., 100 mg of a plant extract).[1]

  • Add a suitable volume of methanol (e.g., 10 mL) and extract using sonication for 30 minutes.[1]

  • Centrifuge the extract at 4000 rpm for 15 minutes.[1]

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.[1]

  • If necessary, dilute the filtered sample with methanol to bring the analyte concentration within the calibration range.[1]

4. HPLC Operating Conditions

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
20
35
40
43
45
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

5. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%)
   Intra-day< 2.0%
   Inter-day< 3.0%
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Visualizations

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup (Column, Mobile Phase) A->B Prepare C Injection of Standards & Samples B->C Equilibrate D Chromatographic Separation (Gradient Elution) C->D Inject E UV Detection (254 nm) D->E Elute F Data Acquisition & Processing E->F Detect G Quantification (Calibration Curve) F->G Analyze H Report Generation G->H Calculate & Report

Caption: HPLC analysis workflow for the quantification of this compound.

References

Application Notes and Protocols for the Extraction and Purification of Xanthones from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds found in a variety of plant species, most notably in the pericarp of the mangosteen fruit (Garcinia mangostana). These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed protocols for the extraction and purification of xanthones from plant materials, presents quantitative data for process optimization, and illustrates the key signaling pathways modulated by these bioactive molecules.

Data Presentation: Quantitative Analysis of Xanthone (B1684191) Extraction Methods

The efficiency of xanthone extraction is highly dependent on the chosen method and the solvent system employed. Below is a summary of quantitative data from various studies to aid in the selection of an appropriate extraction strategy.

Table 1: Comparison of Different Extraction Methods for Xanthones from Mangosteen Pericarp

Extraction MethodSolventTemperature (°C)TimeYield of Total XanthonesReference
Maceration95% Ethanol (B145695)Room Temp.2 h0.0565 mg/g dry weight[1]
Soxhlet ExtractionEthanolBoiling point of solvent2 h0.1221 mg/g dry weight[1]
Ultrasound-Assisted Extraction (UAE)80% Ethanol330.5 h0.1760 mg/g dry weight[1]
Microwave-Assisted Extraction (MAE)71% EthanolNot specified2.24 minHigher than maceration[2]
Subcritical Water ExtractionWater with 10% Deep Eutectic Solvent160180 min27.15 mg/g dry sample[1]
Supercritical Fluid Extraction (SFE)CO₂ with Ethanol as co-solvent40Not specified4.5 x 10⁻⁷ M (α-mangostin)[2]

Table 2: Effect of Solvent on the Extraction of Total Xanthones from Mangosteen Peel (48h extraction)

SolventPolarity IndexTotal Xanthone Yield (mg/mL)Reference
Acetone (B3395972)5.132.825[2][3]
Methanol (B129727)5.131.706[3]
Ethanol4.3Not specified in this study, but effective[2]
Ethyl Acetate (B1210297)4.4Lower than acetone and methanol[3]
Hexane0.1Very low yield[3]
Water10.219.46[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Xanthones

MAE is a rapid and efficient method for extracting bioactive compounds from plant materials.

Materials and Equipment:

  • Dried and powdered plant material (e.g., mangosteen pericarp)

  • Ethanol (70-80%)

  • Microwave extraction system

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh 5 g of the dried, powdered plant material and place it into a microwave extraction vessel.

  • Add 100 mL of 71% ethanol to the vessel, resulting in a solvent-to-solid ratio of 20:1 (v/w).[2]

  • Secure the vessel in the microwave extraction system.

  • Set the microwave power to 200 W and the irradiation time to 2.24 minutes.[2]

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

  • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude xanthone extract.

  • Store the crude extract at -20°C for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Xanthones

UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency.

Materials and Equipment:

  • Dried and powdered plant material

  • Ethanol (80%)

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place 5 g of the dried, powdered plant material into a 250 mL beaker.

  • Add 100 mL of 80% ethanol.

  • Place the beaker in an ultrasonic bath operating at a frequency of 40 kHz and a power of 130 W.[4][5]

  • Set the extraction temperature to 33°C and sonicate for 30 minutes.[1]

  • After sonication, filter the mixture to separate the plant residue.

  • Concentrate the filtrate using a rotary evaporator to yield the crude xanthone extract.

  • Dry the extract completely and store it at 4°C.

Protocol 3: Purification of Xanthones using Column Chromatography

Column chromatography is a widely used technique for the separation and purification of individual xanthones from the crude extract.

Materials and Equipment:

  • Crude xanthone extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Sephadex LH-20

  • Glass chromatography column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, acetone, methanol, dichloromethane)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates for monitoring fractions

Procedure:

  • Silica Gel Column Chromatography: a. Prepare a slurry of silica gel in n-hexane and pack it into a glass column. b. Dissolve the crude xanthone extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. c. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the packed column. d. Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate or acetone.[6][7] For example, start with 100% n-hexane, then n-hexane:ethyl acetate (9:1, 8:2, etc.), and finally pure ethyl acetate. e. Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using TLC. f. Combine fractions containing the same compound (as determined by TLC) and evaporate the solvent.

  • Sephadex LH-20 Column Chromatography: a. For further purification of fractions obtained from silica gel chromatography, use a Sephadex LH-20 column. b. Swell the Sephadex LH-20 in methanol and pack it into a column. c. Dissolve the semi-purified fraction in methanol and load it onto the column. d. Elute the column with 100% methanol.[6] e. Collect fractions and monitor by TLC to isolate the pure xanthones.

Protocol 4: High-Speed Counter-Current Chromatography (HSCCC) for Xanthone Purification

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thus preventing irreversible adsorption of the sample.

Materials and Equipment:

  • Crude or semi-purified xanthone extract

  • HSCCC instrument

  • Two-phase solvent system (e.g., Methanol/water/Ethanol/Hexane/methyl tert-butyl ether at a ratio of 6:3:1:6:4 v/v)[4][5]

  • HPLC system for purity analysis

Procedure:

  • Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

  • Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).

  • Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 5 mL/min) while the column is rotating at a set speed (e.g., 800 rpm).[4][5]

  • Once hydrodynamic equilibrium is reached, dissolve the crude extract in a small volume of the solvent mixture and inject it into the column.

  • Continue the elution with the mobile phase and collect fractions at the outlet.

  • Monitor the fractions using a UV detector or by TLC.

  • Combine the fractions containing the purified xanthones and evaporate the solvent.

  • Determine the purity of the isolated compounds using HPLC. This method has been shown to yield α-mangostin and γ-mangostin with purities above 93% and 96%, respectively.[4][5]

Mandatory Visualizations

Experimental Workflow

G PlantMaterial Plant Material (e.g., Mangosteen Pericarp) Drying Drying and Grinding PlantMaterial->Drying Extraction Extraction (MAE, UAE, etc.) Drying->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Xanthone Extract Concentration->CrudeExtract Purification Purification (Column Chromatography, HSCCC) CrudeExtract->Purification Fractions Collection of Fractions Purification->Fractions Analysis Purity Analysis (TLC, HPLC) Fractions->Analysis PureXanthones Isolated Pure Xanthones Analysis->PureXanthones

Caption: Workflow for the extraction and purification of xanthones from plant material.

Signaling Pathways Modulated by Xanthones

Xanthones exert their biological effects by modulating various intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Stimulus MAPK MAPK (ERK, JNK, p38) Receptor->MAPK IKK IKK Receptor->IKK Xanthones Xanthones Xanthones->PI3K Inhibition Akt Akt Xanthones->Akt Inhibition Xanthones->MAPK Modulation NFkB NF-κB Xanthones->NFkB Inhibition Caspases Caspase Activation Xanthones->Caspases Activation PI3K->Akt mTOR mTOR Akt->mTOR GeneExpression Gene Expression (Inflammation, Proliferation, Survival) mTOR->GeneExpression Promotes Proliferation & Survival MAPK->GeneExpression IkB IκB IKK->IkB Phosphorylates NFkB->GeneExpression Promotes Inflammation & Survival Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified diagram of key signaling pathways modulated by xanthones.

Disclaimer: These protocols are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling chemicals and operating equipment. The optimal conditions for extraction and purification may vary depending on the plant species and the specific xanthones of interest. Therefore, optimization of these protocols may be necessary.

References

Application Note: Evaluating the Cytotoxicity of 1,5,6-trihydroxy-3-methoxyxanthone using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5,6-trihydroxy-3-methoxyxanthone is a natural xanthone (B1684191) compound found in Hypericum perforatum L. that has demonstrated antioxidant and cytotoxic properties[1]. Xanthones, a class of heterocyclic compounds, are known for their potential anticancer activities, which can be attributed to various mechanisms including the induction of apoptosis and necrosis, as well as the retardation of cancer cell proliferation and clonogenic potential[2][3]. The evaluation of the cytotoxic effects of such compounds is a critical first step in drug discovery and development. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[4][5][6].

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5][7]. The assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan (B1609692) product by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells[7][8]. The resulting insoluble formazan crystals are solubilized, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells[8][9].

Experimental Protocols

Materials and Reagents

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4][8]

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer[4][10]

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-650 nm)[7][8]

  • Sterile pipette tips and tubes

  • Orbital shaker

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare 1,5,6-trihydroxy- 3-methoxyxanthone dilutions D Treat cells with compound dilutions A->D B Seed cells in a 96-well plate C Incubate cells for 24 hours B->C C->D E Incubate for 24-72 hours D->E F Add MTT solution to each well E->F G Incubate for 4 hours F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate cell viability (%) and IC50 value I->J Apoptosis_Pathway cluster_compound Compound Action cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_cell Cellular Outcome Compound 1,5,6-trihydroxy- 3-methoxyxanthone Bax Bax Activation Compound->Bax activates Bcl2 Bcl-2 Inhibition Compound->Bcl2 inhibits Mito Mitochondrial Membrane Potential Disruption Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: 1,5,6-Trihydroxy-3-methoxyxanthone in Human Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Xanthones are a class of heterocyclic compounds demonstrating a wide range of pharmacological activities, including notable anticancer properties. The therapeutic potential of xanthone (B1684191) derivatives is often linked to their capacity to induce apoptosis, promote cell cycle arrest, and modulate key signaling pathways crucial for cancer cell proliferation and survival.[1] This document provides detailed application notes and protocols for the investigation of 1,5,6-trihydroxy-3-methoxyxanthone and structurally related compounds in human cancer cell line studies. While specific data for this compound is limited, the information presented herein is based on studies of closely related trihydroxyxanthone isomers, offering a valuable framework for research.[2][3]

Data Presentation

The cytotoxic activity of trihydroxyxanthone derivatives has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.

Table 1: Cytotoxic Activity of Trihydroxyxanthone Isomers

Xanthone DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
1,5,6-TrihydroxyxanthoneMCF-7Breast Adenocarcinoma419 ± 27[2]
WiDrColon Adenocarcinoma209 ± 4[2]
HeLaCervical Adenocarcinoma241 ± 13[2]
1,3,8-TrihydroxyxanthoneMCF-7Breast Adenocarcinoma184 ± 15[2]
WiDrColon Adenocarcinoma254 ± 15[2]
HeLaCervical Adenocarcinoma277 ± 9[2]
1,3,5-TrihydroxyxanthoneHepG2Liver Carcinoma15.8[2]
1,3,6,8-TetrahydroxyxanthoneHepG2Liver Carcinoma9.18[4][5]

Table 2: Cytotoxic Activity of a Halogenated Trihydroxyxanthone Derivative

Xanthone DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
1,3,6-Trihydroxy-4,5,7-trichloroxanthoneRajiB-cell lymphoma15.948 ± 3.101[6][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, WiDr, HeLa)

  • Complete culture medium (specific to the cell line)

  • This compound (or related compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Culture and harvest cancer cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[1]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using Annexin V and assessing membrane integrity with Propidium Iodide (PI).[2][10]

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

  • Phosphate-Buffered Saline (PBS), cold

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the xanthone compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.[2]

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four groups: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[10]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the test compound on the expression levels of proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2 family proteins, caspases, cyclins).[2]

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and control cells with lysis buffer and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[2]

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Seed Human Cancer Cells treat Treat with 1,5,6-Trihydroxy- 3-methoxyxanthone start->treat mtt Cell Viability (MTT Assay) treat->mtt apoptosis Apoptosis Analysis (Annexin V/PI Staining) treat->apoptosis western Protein Expression (Western Blot) treat->western ic50 Determine IC50 Value mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant pathway Analyze Signaling Pathways western->pathway

Caption: General experimental workflow for evaluating the anticancer effects of trihydroxyxanthones.[2]

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway xanthone Trihydroxyxanthone Derivative bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) xanthone->bcl2 death_r Death Receptors (e.g., Fas, TRAIL) xanthone->death_r Potential Effect mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_r->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Generalized apoptosis signaling pathways potentially modulated by xanthone derivatives.

Caption: Potential mechanism of cell cycle arrest induced by xanthone derivatives.

References

Application Notes and Protocols for In Vitro Antioxidant Capacity Assessment Using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of antioxidant capacity is crucial in the fields of pharmacology, food science, and drug development to identify and characterize compounds that can mitigate oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used spectrophotometric methods for the in vitro determination of antioxidant capacity due to their simplicity, reliability, and adaptability.[1][2][3]

This document provides detailed application notes and experimental protocols for performing the DPPH and ABTS assays. It includes information on the principles of each assay, reagent preparation, step-by-step procedures, and data analysis.

Assay Principles

DPPH Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical.[1][4] DPPH is a stable free radical that exhibits a deep violet color in solution, with a maximum absorbance at approximately 517 nm.[1][5] When an antioxidant is present, it reduces the DPPH radical to DPPH-H (diphenylpicrylhydrazine), a non-radical form, resulting in a color change from violet to pale yellow.[1][6] The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the antioxidant.[1]

ABTS Radical Cation Decolorization Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[2][7] The ABTS•+ radical has a characteristic absorbance at 734 nm.[2] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[7] The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and its radical scavenging capacity.[2][8]

Data Presentation

Table 1: Summary of Quantitative Data for DPPH Assay

ParameterValueReference
DPPH Stock Solution ConcentrationTypically 0.1 mM to 8 mg/ml[6][9][10]
Solvent for DPPHMethanol (B129727) or Ethanol (B145695)[6][9]
Wavelength of Maximum Absorbance (λmax)~517 nm[1][6]
Incubation Time30 minutes (can vary)[3][6]
Incubation ConditionsDark, Room Temperature[6]
Standard AntioxidantTrolox, Ascorbic Acid[11][12]

Table 2: Summary of Quantitative Data for ABTS Assay

ParameterValueReference
ABTS Stock Solution Concentration7 mM[7][13]
Oxidizing AgentPotassium Persulfate (2.45 mM) or Ammonium Persulfate[2][7][13]
Wavelength of Maximum Absorbance (λmax)~734 nm[2][14]
ABTS•+ Generation Time12-16 hours[7][13]
Incubation Conditions for GenerationDark, Room Temperature[13]
Reaction Time with AntioxidantTypically 5-30 minutes[2][15]
Standard AntioxidantTrolox[2]

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

1. Reagent Preparation:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol.[6] For example, to prepare a 0.1 mM solution, dissolve approximately 3.94 mg of DPPH in 100 mL of solvent. Store the solution in a dark bottle at 4°C.[9]

  • Test Sample Solutions: Prepare a series of dilutions of the test compound in the same solvent used for the DPPH solution.[6]

  • Standard Solution (e.g., Trolox or Ascorbic Acid): Prepare a stock solution and serial dilutions of the standard antioxidant in the same manner as the test samples.[11]

2. Assay Procedure:

  • Pipette a specific volume of the test sample or standard solution into a test tube or a microplate well. For instance, add 100 µL of the sample.[6]

  • Add a fixed volume of the DPPH working solution to all tubes or wells. For example, add 1 mL of DPPH solution if using test tubes, or 200 µL for microplates.[6]

  • Prepare a control sample containing only the solvent and the DPPH solution.[6]

  • Mix the solutions thoroughly.[9]

  • Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[3][6]

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer or a microplate reader.[6]

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [12] Where:

    • A_control is the absorbance of the control reaction (DPPH solution without the sample).

    • A_sample is the absorbance of the test sample.

  • Plot a graph of the percentage of inhibition against the concentration of the test sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates a higher antioxidant capacity.[9]

ABTS Radical Cation Decolorization Assay Protocol

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[7]

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[16]

  • ABTS•+ Radical Cation Working Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[7] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] This solution is stable for more than two days when stored in the dark.[15]

  • Adjusted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[17][18]

  • Test Sample Solutions: Prepare a series of dilutions of the test compound.[8]

  • Standard Solution (e.g., Trolox): Prepare a stock solution and serial dilutions of Trolox.[2]

2. Assay Procedure:

  • Add a small volume of the test sample or standard to a cuvette or a microplate well (e.g., 20 µL).[19]

  • Add a larger volume of the adjusted ABTS•+ solution (e.g., 180 µL).[19]

  • Mix and incubate at room temperature for a specified time (e.g., 6-30 minutes).[16]

  • Measure the absorbance at 734 nm.[2]

  • A blank reading should be taken with the ABTS•+ solution and the solvent used for the samples.[19]

3. Data Analysis:

  • Calculate the percentage of ABTS•+ radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:

    • A_blank is the absorbance of the blank (ABTS•+ solution and solvent).

    • A_sample is the absorbance of the test sample.

  • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage inhibition of the sample to a standard curve of Trolox.[19]

Mandatory Visualizations

G cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH_prep Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Reaction_D Mix DPPH Solution with Sample/Standard DPPH_prep->Reaction_D Sample_prep_D Prepare Sample and Standard Dilutions Sample_prep_D->Reaction_D Incubation_D Incubate in Dark (e.g., 30 min) Reaction_D->Incubation_D Measure_D Measure Absorbance at ~517 nm Incubation_D->Measure_D Calculate_D Calculate % Inhibition and IC50 Measure_D->Calculate_D ABTS_gen Generate ABTS•+ Radical (ABTS + K2S2O8, 12-16h) ABTS_adjust Adjust ABTS•+ Absorbance to ~0.7 at 734 nm ABTS_gen->ABTS_adjust Reaction_A Mix Adjusted ABTS•+ with Sample/Standard ABTS_adjust->Reaction_A Sample_prep_A Prepare Sample and Standard Dilutions Sample_prep_A->Reaction_A Incubation_A Incubate (e.g., 6-30 min) Reaction_A->Incubation_A Measure_A Measure Absorbance at ~734 nm Incubation_A->Measure_A Calculate_A Calculate % Inhibition and TEAC Measure_A->Calculate_A

Caption: Experimental workflows for the DPPH and ABTS antioxidant capacity assays.

Caption: Chemical principle of the DPPH radical scavenging assay.

References

Application Notes and Protocols for Intracellular ROS Scavenging Activity using DCFDA Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. Under normal physiological conditions, ROS play crucial roles in cellular signaling and homeostasis. However, excessive ROS production can lead to oxidative stress, a deleterious process that can damage cell structures, including lipids, proteins, and DNA.[1] Oxidative stress is implicated in the pathogenesis of numerous diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the identification and characterization of compounds with ROS scavenging activity are of significant interest in drug discovery and development.

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA) assay is a widely used method for the detection of intracellular ROS.[1][2][3] DCFDA is a cell-permeable, non-fluorescent probe that, once inside the cell, is deacetylated by intracellular esterases to form 2',7'-dichlorodihydrofluorescein (DCFH).[3][4][5][6][7] In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified using various fluorescence-based detection methods.[1][3][4][6][7] This application note provides a detailed protocol for assessing the intracellular ROS scavenging activity of test compounds using the DCFDA assay in cultured cells.

Assay Principle and Signaling Pathway

The DCFDA assay relies on the conversion of the non-fluorescent DCFDA to the fluorescent DCF in the presence of intracellular ROS. This conversion is a two-step process involving enzymatic deacetylation followed by ROS-mediated oxidation.

DCFDA Assay Principle cluster_cell Intracellular Space DCFDA DCFDA (Cell-Permeable, Non-fluorescent) DCFH DCFH (Cell-impermeable, Non-fluorescent) DCFDA->DCFH Enters Cell DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS Intracellular ROS (e.g., H₂O₂, •OH, ROO•) ROS->DCF Esterases Intracellular Esterases Esterases->DCFH Deacetylation Adherent Cell Workflow start Start seed_cells 1. Seed Adherent Cells in a 96-well plate and incubate overnight start->seed_cells wash_cells1 2. Wash cells with PBS seed_cells->wash_cells1 load_dcfda 3. Load cells with DCFDA working solution (e.g., 20 µM for 30-45 min at 37°C) wash_cells1->load_dcfda wash_cells2 4. Wash cells to remove unloaded DCFDA load_dcfda->wash_cells2 add_compounds 5. Add test compounds and incubate wash_cells2->add_compounds induce_ros 6. Induce ROS with an inducer (e.g., H₂O₂) add_compounds->induce_ros measure_fluorescence 7. Measure fluorescence (Ex/Em = 485/535 nm) induce_ros->measure_fluorescence end End measure_fluorescence->end Suspension Cell Workflow start Start harvest_cells 1. Harvest Suspension Cells and adjust cell density start->harvest_cells wash_cells1 2. Wash cells with PBS via centrifugation harvest_cells->wash_cells1 load_dcfda 3. Resuspend cells in DCFDA working solution and incubate (e.g., 20 µM for 30 min at 37°C) wash_cells1->load_dcfda wash_cells2 4. Wash cells to remove unloaded DCFDA load_dcfda->wash_cells2 resuspend_and_plate 5. Resuspend cells and seed in a 96-well plate wash_cells2->resuspend_and_plate add_compounds 6. Add test compounds and incubate resuspend_and_plate->add_compounds induce_ros 7. Induce ROS with an inducer (e.g., H₂O₂) add_compounds->induce_ros measure_fluorescence 8. Measure fluorescence (Ex/Em = 485/535 nm) induce_ros->measure_fluorescence end End measure_fluorescence->end

References

Synthetic Routes for Novel Hydroxy-Xanthone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel hydroxy-xanthone derivatives. Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][3][4][5] This guide focuses on established and contemporary synthetic strategies to access diverse hydroxy-xanthone scaffolds, presenting quantitative data in structured tables and offering detailed experimental methodologies.

Introduction to Xanthone (B1684191) Synthesis

Classical synthetic routes to xanthones, such as the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids, remain widely used.[7] More recent advancements have introduced methodologies employing palladium catalysis, benzyne (B1209423) intermediates, and domino reactions to enhance efficiency and structural diversity.[6]

Key Synthetic Strategies and Protocols

This section outlines detailed protocols for the most common and effective methods for synthesizing hydroxy-xanthone derivatives.

Synthesis via Condensation of Salicylic (B10762653) Acid Derivatives with Phenols (Grover, Shah, and Shah Reaction)

This is a classical and widely applicable one-step method for the synthesis of hydroxy-xanthones. The reaction involves the condensation of a salicylic acid derivative with a phenol (B47542) in the presence of a condensing agent, typically a mixture of zinc chloride and phosphorus oxychloride or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[3][8][9]

Experimental Protocol: Synthesis of 1,3-Dihydroxyxanthone [10]

  • Reaction Setup: In a round-bottom flask, combine salicylic acid (1 equivalent) and phloroglucinol (B13840) (1 equivalent).

  • Addition of Condensing Agent: Carefully add Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in CH₃SO₃H) to the flask to act as both a catalyst and solvent.[8][11] A typical ratio is 5 mL of Eaton's reagent per 10 mmol of the limiting reactant.[12][13]

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 3 hours.[12][13] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice-water. This will cause the crude xanthone product to precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1,3-dihydroxyxanthone as a yellow crystal.[10] The reported yield for this reaction is 82%.[10]

Synthesis via Cyclodehydration of 2,2'-Dihydroxybenzophenones

This two-step approach first involves the synthesis of a 2,2'-dihydroxybenzophenone (B146640) intermediate, which is then cyclized to form the xanthone core. The initial benzophenone (B1666685) can be synthesized via ortho-acylation of a phenol.[6]

Experimental Protocol: General Procedure for Cyclodehydration

  • Reaction Setup: Dissolve the 2,2'-dihydroxybenzophenone intermediate in a suitable solvent.

  • Cyclization: The cyclization can be achieved through various methods, including heating with a dehydrating agent or under basic conditions. A common method is to heat the benzophenone intermediate to promote intramolecular cyclization and dehydration.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is typically performed by column chromatography or recrystallization.

Post-Synthesis Modification of the Xanthone Core

Functionalization of a pre-formed xanthone scaffold is a versatile strategy to generate a library of derivatives. Common modifications include alkylation, halogenation, and the introduction of amine-containing moieties.

Experimental Protocol: O-Alkylation of 1,3-Dihydroxyxanthone [10]

  • Reaction Setup: Dissolve 1,3-dihydroxyxanthone (1 equivalent) in a suitable solvent such as acetone.

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.5 equivalents) and the desired alkyl, alkenyl, or alkynyl bromide (1.1 equivalents).

  • Reaction Conditions: Reflux the reaction mixture for 8 hours at 60°C.[11] Monitor the reaction progress by TLC.

  • Work-up: After completion, filter the reaction mixture to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the desired O-substituted hydroxy-xanthone derivative.

Experimental Protocol: Chlorination of Hydroxyxanthones [12]

  • Reaction Setup: Dissolve the starting hydroxyxanthone (1 equivalent) in ethanol.

  • Addition of Reagents: Add N-chlorosuccinimide (NCS), p-toluenesulfonic acid (p-TsOH), and sodium chloride (NaCl).

  • Reaction Conditions: Stir the reaction mixture at 40°C for 1 hour.[12][13]

  • Work-up and Purification: After the reaction, the solvent is removed, and the residue is worked up to isolate the chlorinated product. Purification is typically achieved by chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of novel hydroxy-xanthone derivatives.

Table 1: Synthesis of Hydroxy-Xanthone Derivatives

EntryStarting MaterialsProductSynthetic MethodYield (%)Reference
1Salicylic acid, Phloroglucinol1,3-DihydroxyxanthoneAcylation-dehydration82[10]
22,6-Dihydroxybenzoic acid, Phenol1-HydroxyxanthoneCondensation11.15-33.42[14]
32,6-Dihydroxybenzoic acid, Hydroquinone1,6-DihydroxyxanthoneCondensation11.15-33.42[14]
42,4,6-Trihydroxybenzoic acid, Phloroglucinol1,3,6,8-TetrahydroxyxanthoneCondensation with Eaton's reagent-[11]
51,3-Dihydroxyxanthone, Alkyl bromides3-O-Alkyl-1-hydroxyxanthonesNucleophilic substitution-[10]
6Hydroxyxanthone derivativesChloro-substituted hydroxyxanthonesElectrophilic substitution with NCSModerate[12]

Table 2: Biological Activity of Novel Hydroxy-Xanthone Derivatives

CompoundBiological TargetActivity (IC₅₀)Cell LineReference
2g (Alkenyl-substituted xanthone)Acetylcholinesterase (AChE)20.8 µM-[10]
2j (Alkenyl-substituted xanthone)Acetylcholinesterase (AChE)21.5 µM-[10]
Compound 5Cytotoxic Activity9.23 µg/mL (37.8 µM)WiDr[2]
Xanthone 37MDM2-p53 interaction inhibitor-HCT116 p53+/+[15]
Prenylated XanthoneAnticancer3.35 - 8.09 µMVarious[5]
Mannich base derivativeAcetylcholinesterase (AChE)2.61 ± 0.13 µM-[16]
Mannich base derivativeButyrylcholinesterase (BuChE)0.51 ± 0.01 µM-[16]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic routes to novel hydroxy-xanthone derivatives.

Synthetic_Route_1 Salicylic_Acid Salicylic Acid Derivative Hydroxy_Xanthone Hydroxy-Xanthone Salicylic_Acid->Hydroxy_Xanthone Condensation (Eaton's Reagent or ZnCl2/POCl3) Phenol Phenol Derivative Phenol->Hydroxy_Xanthone

Caption: Grover, Shah, and Shah reaction for one-pot synthesis of hydroxy-xanthones.

Synthetic_Route_2 Hydroxy_Xanthone_Core Hydroxy-Xanthone Core O_Substituted_Xanthone O-Substituted Hydroxy-Xanthone Hydroxy_Xanthone_Core->O_Substituted_Xanthone O-Alkylation (K2CO3, Acetone) Chlorinated_Xanthone Chlorinated Hydroxy-Xanthone Hydroxy_Xanthone_Core->Chlorinated_Xanthone Chlorination (NCS, p-TsOH, NaCl, EtOH) Alkyl_Halide Alkyl/Alkenyl/Alkynyl Halide Alkyl_Halide->O_Substituted_Xanthone NCS N-Chlorosuccinimide (NCS) NCS->Chlorinated_Xanthone

Caption: Post-synthesis modification of the hydroxy-xanthone core.

Conclusion

The synthetic routes and protocols detailed in this document provide a robust framework for the generation of novel hydroxy-xanthone derivatives for drug discovery and development. The versatility of the xanthone scaffold, combined with the efficiency of modern synthetic methods, continues to make it a highly attractive target for medicinal chemists. The provided data and visual aids are intended to facilitate the design and execution of synthetic strategies aimed at producing new bioactive compounds.

References

Application Notes and Protocols for Testing Antiviral Activity Against Human Coronaviruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel human coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapies. A critical step in the development of these therapies is the robust and reproducible in vitro evaluation of their efficacy and safety.[1][2] This document provides detailed application notes and protocols for a comprehensive cell-based evaluation of antiviral compounds against human coronaviruses. The described assays include methods for determining compound cytotoxicity, quantifying antiviral activity through plaque reduction and viral load determination, and understanding the underlying cellular mechanisms.

General Cell and Virus Culture

Successful antiviral testing relies on healthy and consistent cell cultures and virus stocks. The choice of cell line is critical and depends on the specific coronavirus being studied.[3] For instance, Vero E6 cells are commonly used for SARS-CoV-2, while Huh-7 and LLC-MK2 cells are optimal for propagating HCoV-229E and HCoV-NL63, respectively.[3][4]

Cell Culture Protocol

Objective: To maintain and propagate a suitable host cell line for coronavirus infection.

Materials:

  • Selected cell line (e.g., Vero E6, Calu-3, Huh-7)[3][4][5]

  • Complete growth medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1x Penicillin-Streptomycin)[5]

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture cells in T-75 or T-150 flasks with complete growth medium.

  • Monitor cell growth and passage cells when they reach 80-90% confluency.

  • To passage, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed new flasks or plates at the desired density.

  • Regularly test cell cultures for mycoplasma contamination.[5]

Virus Propagation and Titration Protocol

Objective: To generate and quantify a high-titer stock of human coronavirus.

Materials:

  • Selected host cell line

  • Human coronavirus strain

  • Infection medium (growth medium with reduced serum, e.g., 2% FBS)

  • Centrifuge

Protocol:

  • Seed host cells in a T-150 flask and grow to 90-95% confluency.

  • Wash cells with PBS and infect with the coronavirus at a low multiplicity of infection (MOI) of 0.01.

  • Incubate the flask at 33°C or 37°C (depending on the virus) and monitor daily for cytopathic effect (CPE).[3]

  • When 80-90% CPE is observed (typically 2-4 days post-infection), harvest the supernatant.

  • Centrifuge the supernatant at low speed to pellet cell debris.

  • Aliquot the clarified virus-containing supernatant and store at -80°C.

  • Titer the virus stock using a Plaque Assay or TCID50 Assay (protocols below).

Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the test compound to ensure that any observed reduction in viral replication is not due to cell death.[6][7][8] This assay is typically run in parallel with the antiviral assays on uninfected cells.[6]

Cytotoxicity Protocol (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound.

Materials:

  • Host cells

  • Complete growth medium

  • Test compound (serially diluted)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.[9]

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include a "cells only" control (no compound).[9]

  • Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).[9]

  • Add 20 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[8][9]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[8]

  • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage relative to the "cells only" control and determine the CC50 value using regression analysis.

Parameter Description
CC50 The concentration of the compound that causes a 50% reduction in cell viability.

Antiviral Activity Assays

Several methods can be employed to quantify the antiviral activity of a compound. The Plaque Reduction Neutralization Test (PRNT) is considered the gold standard for measuring neutralizing antibodies and can be adapted for antiviral compounds.[10] The 50% Tissue Culture Infectious Dose (TCID50) assay is a more rapid method for large-scale screening.[11][12][13] RT-qPCR offers a sensitive way to measure the reduction in viral RNA.

Plaque Reduction Neutralization Test (PRNT) Protocol

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (IC50).

Materials:

  • Host cells in 12- or 24-well plates

  • Coronavirus stock

  • Test compound (serially diluted)

  • Infection medium

  • Overlay medium (e.g., containing 1.5% carboxymethylcellulose (CMC))[14]

  • Crystal violet staining solution

Protocol:

  • Seed host cells in 12- or 24-well plates to form a confluent monolayer on the day of the assay.[10]

  • Prepare serial dilutions of the test compound.

  • In a separate plate, mix the compound dilutions with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.[14]

  • Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures in duplicate.[10]

  • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Remove the inoculum and add 1 mL of the overlay medium to each well.[14]

  • Incubate the plates for 2-3 days at 37°C until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with 0.05% crystal violet.[15]

  • Wash the plates, allow them to dry, and count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control and determine the IC50.

TCID50 Endpoint Dilution Assay Protocol

Objective: To determine the concentration of a compound that inhibits the viral cytopathic effect in 50% of the infected wells (IC50).

Materials:

  • Host cells in 96-well plates

  • Coronavirus stock

  • Test compound (serially diluted)

  • Infection medium

Protocol:

  • Seed host cells in a 96-well plate and grow to 90-95% confluency.[16]

  • Prepare serial dilutions of the test compound in infection medium.

  • Add the diluted compound to the wells.

  • Infect the cells with a virus dilution that will cause CPE in 100% of the control wells (typically 100 TCID50).

  • Incubate the plate for 3-5 days at 37°C.

  • Observe the wells for the presence or absence of CPE using a microscope.

  • The IC50 is calculated using the Reed-Muench or Spearman-Karber method.[11]

RT-qPCR for Viral Load Determination

Objective: To quantify the reduction in viral RNA levels in the presence of the test compound.

Materials:

  • Host cells in 24- or 48-well plates

  • Coronavirus stock

  • Test compound

  • RNA extraction kit

  • RT-qPCR reagents (primers, probes, master mix)

  • Real-time PCR instrument

Protocol:

  • Seed host cells and treat with non-toxic concentrations of the test compound.

  • Infect the cells with coronavirus at a specific MOI.

  • After the desired incubation period (e.g., 24 or 48 hours), harvest the cell culture supernatant or cell lysate.

  • Extract viral RNA using a commercial kit.[15][17]

  • Perform one-step RT-qPCR to quantify the viral RNA.[18] A standard curve can be used for absolute quantification of viral copy numbers.[19]

  • Normalize the viral RNA levels to a housekeeping gene if quantifying intracellular RNA.

  • Calculate the percentage reduction in viral load for each compound concentration compared to the virus-only control.

Assay Parameter Measured Endpoint Throughput
Cytotoxicity (MTT) Cell ViabilityCC50High
PRNT Plaque FormationIC50Low
TCID50 Cytopathic Effect (CPE)IC50High
RT-qPCR Viral RNA Levels% ReductionMedium-High

Data Interpretation

The selectivity of an antiviral compound is a key indicator of its potential as a therapeutic agent. This is determined by calculating the Selectivity Index (SI), which is the ratio of the compound's cytotoxicity to its antiviral activity.

Selectivity Index (SI) = CC50 / IC50

A higher SI value indicates a more promising safety and efficacy profile, as it suggests that the compound is effective against the virus at concentrations well below those that are toxic to host cells.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Vero E6) virus_prop 2. Virus Propagation & Titration cell_culture->virus_prop cytotoxicity 3a. Cytotoxicity Assay (Uninfected Cells) Determine CC50 cell_culture->cytotoxicity antiviral 3b. Antiviral Assay (Infected Cells) Determine IC50 virus_prop->antiviral data_analysis 4. Data Analysis Calculate Selectivity Index (SI = CC50 / IC50) cytotoxicity->data_analysis CC50 antiviral->data_analysis IC50

Caption: General workflow for in vitro evaluation of antiviral compounds against human coronaviruses.

Coronavirus Replication Cycle and Potential Drug Targets

G cluster_cell Host Cell cluster_inhibitors Potential Antiviral Targets entry 1. Entry (Attachment & Fusion) uncoating 2. Uncoating entry->uncoating translation 3. Translation of Viral Proteins uncoating->translation replication 4. RNA Replication translation->replication assembly 5. Assembly of New Virions replication->assembly release 6. Release (Exocytosis) assembly->release entry_inhibitors Entry Inhibitors entry_inhibitors->entry protease_inhibitors Protease Inhibitors protease_inhibitors->translation polymerase_inhibitors Polymerase Inhibitors polymerase_inhibitors->replication

Caption: Simplified coronavirus replication cycle highlighting key stages for antiviral intervention.[1][20]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 1,5,6-Trihydroxy-3-methoxyxanthone from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction and purification of 1,5,6-trihydroxy-3-methoxyxanthone from its natural sources, primarily Hypericum perforatum L. (St. John's Wort).[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from initial extraction to final purification.

Extraction Phase
IssuePossible Cause(s)Recommended Solution(s)
Low Crude Extract Yield 1. Improper Grinding: Plant material not ground finely enough, reducing surface area for solvent penetration.[2] 2. Inappropriate Solvent Choice: The solvent may not have the optimal polarity to extract the target xanthone (B1684191). 3. Insufficient Extraction Time/Temperature: The duration or temperature of the extraction may be inadequate for efficient mass transfer.[3] 4. Suboptimal Solid-to-Solvent Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further extraction.[3]1. Optimize Grinding: Grind the dried plant material to a coarse powder to increase the surface area available for extraction.[4] 2. Solvent Selection: Use solvents of intermediate polarity like methanol (B129727), ethanol (B145695), or acetone, as they have shown good results for xanthone extraction.[5] Consider a sequential extraction with solvents of increasing polarity. 3. Optimize Conditions: For maceration, extend the extraction time (e.g., 48-72 hours).[4] For advanced methods like UAE or MAE, optimize time and temperature according to the specific protocol.[6][7] 4. Adjust Ratio: Increase the solvent-to-solid ratio to ensure complete extraction. A common starting point is 10:1 (v/w).[8]
Emulsion Formation during Liquid-Liquid Partitioning 1. Presence of Surfactant-like Molecules: High concentrations of lipids, phospholipids, or proteins in the crude extract can stabilize emulsions.[9] 2. Vigorous Shaking: Excessive agitation of the separatory funnel can promote emulsion formation.[9]1. Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion.[9] 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to facilitate partitioning.[9] 3. Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help separate the layers. 4. Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes break the emulsion.
Purification Phase: Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Compounds (Overlapping Bands) 1. Inappropriate Solvent System: The polarity of the mobile phase may be too high, causing all compounds to elute quickly, or too low, resulting in broad, slow-moving bands. 2. Column Overloading: Applying too much sample to the column. 3. Irregular Packing: The stationary phase (e.g., silica (B1680970) gel) is not packed uniformly, leading to channeling.1. Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation of the target compound from impurities. Aim for an Rf value of 0.2-0.3 for the target compound. 2. Reduce Sample Load: Use an appropriate amount of sample for the column size. As a general rule, the sample load should be 1-5% of the stationary phase weight. 3. Proper Packing Technique: Ensure the column is packed evenly without any air bubbles or cracks. A wet slurry packing method is often preferred.
Compound is Stuck on the Column 1. Compound Degradation: The xanthone may be unstable on the acidic silica gel.[10] 2. Insufficiently Polar Mobile Phase: The solvent system may not be strong enough to elute the compound.1. Test for Stability: Run a 2D TLC to check for compound stability on silica.[10] If unstable, consider using a different stationary phase like deactivated silica, alumina, or Sephadex LH-20.[2] 2. Increase Solvent Polarity: Gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[10]
Cracked or Channeled Column Bed 1. Running the Column Dry: Allowing the solvent level to drop below the top of the stationary phase. 2. Heat of Adsorption: For large columns and high sample concentrations, the heat generated when the solvent front moves through the dry-loaded sample can cause cracking.1. Maintain Solvent Level: Always keep the solvent level above the top of the stationary phase. 2. Proper Loading: For dry loading, ensure the sample is thoroughly mixed with a small amount of silica and added carefully to the top of the packed column.
Purification Phase: High-Performance Liquid Chromatography (HPLC)
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Column Overload: Injecting too much sample.[11] 2. Secondary Interactions: Silanol groups on the silica backbone interacting with the analyte.[11] 3. Column Degradation: The column is old or has been contaminated.[11]1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[11] 2. Modify Mobile Phase: Add a competing agent like triethylamine (B128534) (for basic compounds) or an acid like formic or acetic acid (0.1%) to the mobile phase to improve peak shape.[11] 3. Flush or Replace Column: Flush the column with a strong solvent.[11] If the problem persists, replace the column.
Shifting Retention Times 1. Inconsistent Mobile Phase Composition: Improperly prepared or degraded mobile phase. 2. Fluctuations in Temperature: The column temperature is not stable. 3. Pump Malfunction: The HPLC pump is not delivering a consistent flow rate.1. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure accurate measurements. Degas the mobile phase before use. 2. Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility. 3. Check Pump Performance: Check for leaks and ensure the pump is properly primed and functioning correctly.
Baseline Noise or Drift 1. Air Bubbles in the System: Air trapped in the pump, detector, or lines.[12] 2. Contaminated Mobile Phase or Detector Cell: Impurities in the solvent or a dirty detector cell.[12] 3. Detector Lamp Aging: The detector lamp is nearing the end of its life.1. Degas Mobile Phase: Thoroughly degas the mobile phase using sonication or an inline degasser. 2. Flush System: Flush the system with a clean, strong solvent. If necessary, clean the detector cell according to the manufacturer's instructions. 3. Replace Lamp: Replace the detector lamp if it has exceeded its operational lifetime.

Frequently Asked Questions (FAQs)

Q1: What is the most promising natural source for obtaining this compound?

A1: The most commonly cited natural source for this compound is Hypericum perforatum L., also known as St. John's Wort.[1] It has been isolated from the adventitious roots of this plant.[13]

Q2: Which extraction method generally provides the highest yield for xanthones?

A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) often provide higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[6][7][14] However, the optimal method can depend on the specific plant material and available equipment.

Q3: How can I optimize the solvent system for the column chromatography of my xanthone-rich extract?

A3: The best approach is to use Thin Layer Chromatography (TLC) to screen various solvent systems. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or methanol. The ideal solvent system will show good separation between the target xanthone and other compounds, with the Rf value of your target compound preferably between 0.2 and 0.3.

Q4: My purified compound shows antioxidant and cytotoxic activity. What is the likely mechanism of action?

A4: While the specific signaling pathways for this compound are not fully elucidated, many cytotoxic xanthones induce apoptosis (programmed cell death) in cancer cells.[2] This can occur through the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, or both.[4][15] These pathways involve the activation of caspases, a family of proteases that execute cell death.[2]

Q5: What are the key parameters to consider when developing a preparative HPLC method for final purification?

A5: Key parameters include:

  • Column Chemistry: A reversed-phase C18 column is a good starting point for xanthone separation.[11]

  • Mobile Phase: A mixture of acetonitrile (B52724) or methanol and water with a small amount of acid (e.g., 0.1% formic acid) is commonly used to ensure good peak shape.[11]

  • Elution Mode: Start with a gradient elution to determine the optimal solvent composition, then switch to an isocratic elution for better resolution if needed.

  • Flow Rate: Lowering the flow rate can improve the resolution of closely eluting compounds.[11]

  • Loading: Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase to avoid peak distortion.[11]

Data Presentation

Table 1: Comparison of Extraction Methods for Xanthones from Plant Sources
Extraction MethodPlant SourceKey ParametersXanthone YieldReference
MacerationMangosteen Pericarp95% Ethanol, 2 hours0.0565 mg/g[6]
Soxhlet ExtractionMangosteen Pericarp95% Ethanol, 2 hours0.1221 mg/g[6]
Ultrasonic-Assisted Extraction (UAE)Mangosteen Pericarp80% Ethanol, 33°C, 75% amplitude, 0.5 hours0.1760 mg/g[6]
Microwave-Assisted Extraction (MAE)Mangosteen Pericarp71% Ethanol, 25 mL/g solvent-to-solid ratio, 2.24 minNot explicitly stated, but optimized for antioxidant-rich extract[7]
Subcritical Ethanol ExtractionMangosteen Pericarp95% Ethanol, 160°C, 30 min57.42 mg/g[3]
Supercritical Fluid Extraction (SFE)Mangosteen PericarpCO₂ with ethanol as co-solvent, 50°C, 14 MPaYields significantly improved with ethanol addition[14]

Note: Yields are highly dependent on the specific plant material, part used, geographical location, and precise experimental conditions. Data for this compound is not widely reported.

Experimental Protocols

Protocol 1: General Extraction and Fractionation
  • Preparation of Plant Material: Air-dry the plant material (e.g., roots of Hypericum perforatum) at room temperature, protected from direct sunlight. Grind the dried material into a coarse powder.[4]

  • Maceration: Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.[4]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.[4]

  • Solvent-Solvent Partitioning: Suspend the crude extract in a 9:1 methanol-water mixture. Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and finally ethyl acetate.[4] The target xanthone is typically enriched in the ethyl acetate fraction. Concentrate each fraction to dryness.[4]

Protocol 2: Purification by Column Chromatography
  • Preparation of the Column: Pack a glass column with silica gel (60-120 mesh) using a slurry of the initial mobile phase (e.g., n-hexane).[4]

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel. Gently load this onto the top of the packed column.

  • Elution: Begin elution with n-hexane and gradually increase the solvent polarity by adding increasing amounts of ethyl acetate (gradient elution).

  • Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions containing the target compound.

  • Further Purification: For higher purity, fractions containing the xanthone can be further subjected to Sephadex LH-20 column chromatography using methanol as the eluent, followed by preparative HPLC on a C18 column.[2]

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Xanthone Isolation plant_material Plant Material (e.g., Hypericum perforatum roots) drying Air Drying plant_material->drying grinding Grinding to Coarse Powder drying->grinding extraction Solvent Extraction (Maceration with Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (Non-polar impurities) partitioning->hexane_fraction Defatting chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction ethyl_acetate_fraction Ethyl Acetate Fraction (Xanthone Enriched) partitioning->ethyl_acetate_fraction column_chrom Silica Gel Column Chromatography ethyl_acetate_fraction->column_chrom tlc TLC Monitoring column_chrom->tlc sephadex Sephadex LH-20 Chromatography column_chrom->sephadex Semi-pure fractions prep_hplc Preparative HPLC (C18 Column) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General experimental workflow for the isolation of xanthones.

Signaling Pathway

apoptosis_pathway Generalized Apoptosis Induction by Cytotoxic Xanthones cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) death_ligand->death_receptor FADD FADD death_receptor->FADD procaspase8 Pro-caspase-8 FADD->procaspase8 caspase8 Caspase-8 (Active) procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 caspase8->procaspase3 xanthone Xanthone (e.g., this compound) bax_bak Bax/Bak Activation xanthone->bax_bak bcl2 Bcl-2 (Anti-apoptotic) xanthone->bcl2 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax_bak->mitochondrion bcl2->bax_bak apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 caspase9 Caspase-9 (Active) procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 (Executioner) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible mechanism for apoptosis induction by cytotoxic xanthones.

References

Technical Support Center: Overcoming Poor Solubility of Xanthones for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of xanthones in in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: Why are xanthones poorly soluble in aqueous solutions?

A1: Xanthones are a class of polyphenolic compounds with a characteristic tricyclic xanthen-9-one scaffold. Their generally planar and aromatic structure contributes to strong intermolecular interactions in the solid state, making them difficult to dissolve in water.[1][2] Many xanthones also possess hydrophobic functional groups, further limiting their aqueous solubility.[2] This inherent low water solubility poses a significant challenge for in vitro bioassays, which are typically conducted in aqueous-based cell culture media.[2][3]

Q2: What is the most common solvent for preparing xanthone (B1684191) stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used organic solvent for preparing high-concentration stock solutions of xanthones for in vitro studies due to its excellent solubilizing capacity for a wide range of hydrophobic compounds.[3][4][5] However, it is crucial to be mindful of the final DMSO concentration in the cell culture medium, as it can exhibit cytotoxic effects.[6][7][8][9][10]

Q3: What is the maximum permissible concentration of DMSO in cell culture?

A3: The maximum tolerated concentration of DMSO is highly dependent on the cell line and the duration of the assay.[6] As a general guideline, a final DMSO concentration of ≤ 0.1% is considered safe for most cell types, especially for long-term exposure assays.[7] Some robust cell lines may tolerate up to 0.5% or even 1% for short-term assays, but it is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.[6][11]

Q4: What are the alternative strategies to improve xanthone solubility if DMSO is not suitable or sufficient?

A4: Several advanced formulation strategies can be employed to enhance the aqueous solubility and bioavailability of xanthones for in vitro testing. These include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the xanthone molecule within the hydrophobic cavity of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) can significantly increase its water solubility.[12][13][14]

  • Nanoparticle-Based Delivery Systems: Formulating xanthones into polymeric nanoparticles, nanoemulsions, or solid lipid nanoparticles can improve their dispersibility in aqueous media and facilitate cellular uptake.[15][16][17][18][19][20]

  • Solid Dispersions: Dispersing the xanthone in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[21][22]

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. For instance, a small amount of ethanol (B145695) or another biocompatible solvent can be used in conjunction with DMSO.[23][24]

Troubleshooting Guides

Problem 1: Xanthone powder is not dissolving in the chosen organic solvent.
  • Question: I am having difficulty dissolving my xanthone powder in DMSO to prepare a stock solution. What should I do?

  • Answer:

    • Verify Solvent Purity: Ensure you are using high-purity, anhydrous DMSO. Water content can significantly reduce the solubility of hydrophobic compounds.

    • Gentle Warming: Gently warm the solution in a 37°C water bath.[25] This can help overcome the energy barrier for dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a sonicator bath for 5-10 minutes to break down powder aggregates and facilitate dissolution.[11][25]

    • Increase Solvent Volume: If the concentration is too high, it may exceed the solubility limit of the xanthone in the solvent. Try preparing a more dilute stock solution.

    • Check Compound Purity: Impurities in the xanthone powder can sometimes affect its solubility.

Problem 2: Xanthone precipitates out of solution when the stock is diluted in cell culture medium.
  • Question: My xanthone stock solution in DMSO is clear, but a precipitate forms immediately when I add it to the aqueous cell culture medium. How can I prevent this?

  • Answer: This is a common phenomenon known as "crashing out," which occurs when a hydrophobic compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several strategies to mitigate this issue:

    • Optimize Dilution Technique:

      • Rapid Mixing: Add the DMSO stock solution to the pre-warmed (37°C) cell culture medium while vortexing or swirling to ensure rapid and uniform dispersion.[3][26] This prevents the formation of localized high concentrations of the compound that are prone to precipitation.

      • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the cell culture medium.

    • Reduce Final Concentration: The target concentration may be above the aqueous solubility limit of the xanthone. Determine the lowest effective concentration for your experiment.[3]

    • Increase Serum Concentration: If your experimental design allows, the proteins in fetal bovine serum (FBS) can help to stabilize hydrophobic compounds and prevent precipitation.[3]

    • Employ Solubility-Enhancing Formulations: If the above methods are insufficient, consider using one of the advanced formulation strategies mentioned in FAQ Q4, such as cyclodextrin complexation or nanoparticle encapsulation.

Quantitative Data Summary

Table 1: General Guidelines for Maximum Tolerated DMSO Concentrations in Cell Culture

Final DMSO ConcentrationGeneral Cellular ResponseRecommendation
≤ 0.1%Generally considered safe for most cell types, including sensitive and primary cells.[7]Ideal for long-term exposure assays.
0.5%Tolerated by many robust cell lines for short to medium-term assays.[6][9]A vehicle control is highly recommended.
1.0%May be tolerated by some cell lines for short-term assays, but cytotoxicity is more likely.[6][10]A vehicle control is essential.
> 1.0%Generally cytotoxic to most cell lines.[10]Should be avoided.

Table 2: Examples of Solubility Enhancement for Xanthones

MethodXanthone DerivativeFold Increase in Aqueous SolubilityReference
Nanomicelle Formulationα-Mangostin> 10,000-fold[16][19]
Polymeric NanoparticlesXanthone ExtractFrom 0.1 µg/mL to 1250 µg/mL[17]
Spray Drying with CarriersXanthone~ 40-fold[27]
Urea ComplexationXanthone~ 2-fold[28]

Experimental Protocols

Protocol 1: Preparation of a Xanthone Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of xanthone powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[25]

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.

  • Sterilization: If the stock solution will be added directly to cell cultures, sterilize it by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Xanthone-Loaded Polymeric Nanoparticles by Nanoprecipitation

This is a general protocol and may require optimization for specific xanthones and polymers.

  • Organic Phase Preparation: Dissolve the chosen polymer (e.g., PLGA) and the xanthone in a suitable water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or PVA).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and encapsulated xanthone to precipitate as nanoparticles.

  • Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension, typically by stirring at room temperature overnight or using a rotary evaporator.

  • Purification: Purify the nanoparticles to remove unencapsulated xanthone and excess surfactant. This can be done by centrifugation followed by resuspension of the nanoparticle pellet in deionized water, or by dialysis.

  • Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

  • Storage: The nanoparticle suspension can be stored at 4°C for short-term use or lyophilized for long-term storage.

Visualizations

start Xanthone Powder Insoluble in Medium stock_prep Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution Dilute Stock into Aqueous Medium stock_prep->dilution precipitation Precipitation Occurs? dilution->precipitation no_precip Proceed with In Vitro Assay precipitation->no_precip No troubleshoot Troubleshoot Dilution precipitation->troubleshoot Yes optimize_dilution Optimize Dilution: - Rapid Mixing - Serial Dilution - Pre-warm Medium troubleshoot->optimize_dilution reduce_conc Reduce Final Concentration troubleshoot->reduce_conc adv_formulation Use Advanced Formulation Strategy troubleshoot->adv_formulation optimize_dilution->dilution reduce_conc->dilution cyclodextrin Cyclodextrin Complexation adv_formulation->cyclodextrin nanoparticles Nanoparticle Encapsulation adv_formulation->nanoparticles cyclodextrin->dilution nanoparticles->dilution

Caption: Troubleshooting workflow for xanthone precipitation in aqueous media.

phase_prep Phase Preparation organic_phase Organic Phase: Xanthone + Polymer in Organic Solvent phase_prep->organic_phase aqueous_phase Aqueous Phase: Stabilizer in Water phase_prep->aqueous_phase nanoprecipitation Nanoprecipitation (Add Organic to Aqueous under stirring) organic_phase->nanoprecipitation aqueous_phase->nanoprecipitation solvent_removal Organic Solvent Removal nanoprecipitation->solvent_removal purification Purification (e.g., Centrifugation) solvent_removal->purification final_product Xanthone-Loaded Nanoparticle Suspension purification->final_product

Caption: Experimental workflow for nanoparticle preparation by nanoprecipitation.

References

Technical Support Center: Synthesis of Complex Hydroxy-Xanthone Structures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of complex hydroxy-xanthone structures. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of complex hydroxy-xanthones in a question-and-answer format.

Issue 1: Low reaction yield in the final xanthone (B1684191) product.

Q1: My xanthone synthesis reaction has a very low yield. What are the common causes?

A: Low yields are a frequent challenge in complex xanthone synthesis and can arise from several factors:

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or the choice of solvent and catalyst can significantly hinder the reaction's efficiency.[1]

  • Side Reactions and By-product Formation: Depending on the synthetic route, competing reactions can consume starting materials and reduce the yield of the desired xanthone.[2][3] For instance, in reactions involving arynes, proton abstraction can compete with the desired cyclization, leading to the formation of diaryl ethers instead of xanthones.[4]

  • Poor Quality of Starting Materials: Impurities in your precursors, such as the salicylic (B10762653) acid derivative or the phenol (B47542) partner, can interfere with the reaction.[1]

  • Decomposition of Reactants or Products: The harsh conditions often required, such as high temperatures and strong acids, can lead to the degradation of starting materials or the final product.[4][5]

  • Inefficient Cyclization: The crucial ring-closing step to form the xanthone core may not proceed to completion, leaving benzophenone (B1666685) intermediates in the reaction mixture.[6][7]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants. A lower temperature might improve selectivity and reduce by-product formation.[1]

  • Purify Starting Materials: Ensure the purity of your starting materials through appropriate techniques like recrystallization or chromatography.

  • Choice of Catalyst/Reagent: For condensations of salicylic acids and phenols, Eaton's reagent (P₂O₅ in CH₃SO₃H) is often effective, but its success can be substrate-dependent.[6][7][8] For Ullmann-type reactions, the activity of the copper catalyst is critical.[5]

  • Stepwise Approach: In some cases, a two-step synthesis via a benzophenone intermediate, which is then cyclized, can provide better overall yields compared to a one-pot approach.[6]

Issue 2: Formation of multiple by-products, complicating purification.

Q2: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the desired hydroxy-xanthone. How can I minimize by-product formation?

A: The formation of multiple by-products suggests that side reactions are occurring. Optimizing reaction selectivity is key.

  • Electronic Nature of Precursors: The electronic properties of the substituents on your aromatic precursors can significantly influence the reaction's outcome. For instance, in Eaton's reagent-mediated synthesis, the reaction is often limited to very electron-rich phenol substrates.[6]

  • Regioisomer Formation: When using substituted phenols, acylation can occur at different positions, leading to a mixture of regioisomers of the benzophenone intermediate, which can be difficult to separate.[6]

  • Unwanted Side Reactions: Traditional methods like the Grover, Shah, and Shah reaction can have unfavorable side reactions, leading to low yields.[7]

Troubleshooting Steps:

  • Modify the Synthetic Route: Consider alternative synthetic strategies. For example, a synthesis via a diaryl ether intermediate followed by an intramolecular electrophilic cyclization might offer better control over regioselectivity.[4]

  • Adjust Reaction Temperature: Lowering the reaction temperature can often suppress side reactions that have a higher activation energy than the desired reaction.[1]

  • Protecting Groups: Employing protecting groups for some of the hydroxyl functionalities can prevent unwanted side reactions and direct the reaction towards the desired product. However, this adds extra steps to the synthesis.[9][10]

  • Purification Techniques: For complex mixtures with low solubility, chemical modification such as acetylation or methylation can improve solubility and facilitate purification by techniques like semi-preparative HPLC.[11][12] High-speed countercurrent chromatography has also been shown to be an effective method for purifying bioactive xanthones.[13]

Issue 3: Difficulty with the cyclization of the benzophenone intermediate.

Q3: The synthesis stops at the 2,2'-dihydroxybenzophenone (B146640) intermediate, and I'm unable to achieve efficient cyclization to the xanthone core. What can I do?

A: The cyclodehydration of the 2,2'-dihydroxybenzophenone intermediate is a critical step that can be challenging.

  • Dehydration Agent: The choice and strength of the dehydrating agent are crucial. While strong acids are often used, they can also promote side reactions.

  • Reaction Conditions: Inadequate temperature or reaction time may not provide enough energy to overcome the activation barrier for cyclization.

Troubleshooting Steps:

  • Alternative Cyclization Reagents: Besides traditional strong acids, reagents like a mixture of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) have been used for the cyclization step.[14] Eaton's reagent can also promote direct cyclization without the isolation of the benzophenone intermediate in some cases.[8]

  • Thermal Cyclization: In some instances, heating the isolated benzophenone intermediate in a high-boiling solvent or even neat (pyrolysis) can effect cyclization.[3]

  • Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for xanthone synthesis, potentially facilitating the cyclization step.[8]

Issue 4: Challenges with selective functionalization of the xanthone core.

Q4: I need to introduce a hydroxyl group at a specific position on the xanthone scaffold, but I'm getting a mixture of isomers. How can I improve regioselectivity?

A: Achieving regioselectivity in the functionalization of the polycyclic xanthone core is a significant synthetic challenge.

  • Directing Effects of Existing Substituents: The existing functional groups on the xanthone ring will direct incoming electrophiles to specific positions.

  • Steric Hindrance: Bulky substituents can block access to certain positions, influencing the regiochemical outcome of the reaction.

Troubleshooting Steps:

  • Use of Protecting Groups: Strategically protecting certain hydroxyl groups can block them from reacting and direct subsequent functionalization to the desired position. This requires a careful selection of orthogonal protecting groups that can be removed selectively.[15][16]

  • Enzymatic Hydroxylation: Biocatalytic approaches using Rieske oxygenases can offer high site-selectivity for hydroxylation reactions that are often difficult to achieve with synthetic methods.[17]

  • Build the Scaffold with Desired Substitution: It is often more effective to construct the xanthone core from precursors that already contain the desired substitution pattern, rather than trying to functionalize the pre-formed xanthone ring.

Data Presentation

The following tables summarize representative yields for different synthetic approaches to hydroxy-xanthones, providing a basis for comparison.

Table 1: Yields of Hydroxy-Xanthones using Eaton's Reagent

Starting MaterialsProductYield (%)Reference
2,4,6-Trihydroxybenzoic acid + Phloroglucinol1,3,6,8-TetrahydroxyxanthoneNot specified, but used in a multi-step synthesis[18]
2,4-Dihydroxybenzoic acid + Phloroglucinol1,3,7-Trihydroxyxanthone (XT01)Not specified, but used as an intermediate[19]
2,6-Dihydroxybenzoic acid + Phenolic compoundsVarious hydroxyxanthonesModerate[20]
Salicylic acid + Resorcinol/Pyrogallol/Cresol/Phloroglucinol (MAOS)Corresponding xanthones72-98%[8]

Table 2: Yields from Other Synthetic Methods

Synthetic MethodProductYield (%)Reference
Aryne coupling-cyclizationXanthone75%[4]
Palladium-catalyzed acylationSubstituted xanthones41-81%[8]
Grover, Shah, and Shah reaction modification1,8-dihydroxy-3,6-dimethyl-9H-xanthen-9-one7%[7]
Friedel-Crafts acylation followed by cyclizationEuxanthone (B22016)10% initially, improved with optimization[2]

Experimental Protocols

Protocol 1: General Synthesis of Hydroxy-Xanthones using Eaton's Reagent [18][19]

  • Preparation of Eaton's Reagent: A mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (CH₃SO₃H), typically in a 1:10 weight ratio, is carefully prepared.

  • Reaction Setup: The salicylic acid derivative (e.g., 2,4-dihydroxybenzoic acid) and the phenol derivative (e.g., phloroglucinol) are dissolved in Eaton's reagent in a suitable reaction vessel under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature, typically between 70-80°C, for a duration ranging from 30 minutes to a few hours, while stirring.[18][19]

  • Work-up: After cooling, the reaction mixture is poured into ice-water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration and washed with water until a neutral pH is achieved. Further purification is typically carried out by column chromatography or recrystallization.[6]

Protocol 2: Synthesis of Xanthones via Ullmann Condensation and Cyclization [5][21]

This is a two-step process involving the formation of a diaryl ether followed by cyclization.

  • Step 1: Diaryl Ether Synthesis (Ullmann Condensation)

    • Reaction Setup: An appropriately substituted o-halobenzoic acid or its ester is reacted with a phenolic derivative in the presence of a copper catalyst (e.g., copper powder, CuI, or other copper salts) and a base (e.g., K₂CO₃ or Cs₂CO₃).

    • Solvent and Temperature: The reaction is typically carried out in a high-boiling polar solvent like DMF or NMP at elevated temperatures.[22] Modern methods may use milder conditions with specific ligands.[21]

    • Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and salts, and the resulting diaryl ether is purified.

  • Step 2: Intramolecular Cyclization

    • Reaction Setup: The purified diaryl ether is treated with a strong acid or other cyclizing agent to effect an intramolecular electrophilic acylation.

    • Reaction Conditions: The specific conditions for cyclization will depend on the substrate and the chosen reagent.

    • Work-up and Purification: The reaction is quenched, and the final xanthone product is isolated and purified using standard techniques.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product start1 Salicylic Acid Derivative reaction Condensation Reaction (e.g., with Eaton's Reagent) start1->reaction start2 Phenol Derivative start2->reaction quench Quenching (e.g., Ice-water) reaction->quench filter Filtration quench->filter purify Purification (Chromatography/Recrystallization) filter->purify product Hydroxy-Xanthone purify->product

Caption: A general experimental workflow for the synthesis of hydroxy-xanthones.

troubleshooting_low_yield start Low Yield Observed q1 Are starting materials pure? start->q1 sol1 Purify starting materials (Recrystallization, Chromatography) q1->sol1 No q2 Are reaction conditions optimal? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run experiment and aalyze yield sol1->end_node sol2 Optimize: - Temperature - Reaction time - Concentration q2->sol2 No q3 Significant by-product formation? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Consider: - Lowering temperature - Alternative catalyst/reagent - Protecting groups q3->sol3 Yes q3->end_node No a3_yes Yes a3_no No sol3->end_node synthetic_pathways cluster_path1 One-Pot Condensation cluster_path2 Two-Step via Benzophenone cluster_path3 Two-Step via Diaryl Ether xanthone Hydroxy-Xanthone p1_start1 Salicylic Acid Deriv. p1_reagent Eaton's Reagent p1_start1->p1_reagent p1_start2 Phenol Deriv. p1_start2->p1_reagent p1_reagent->xanthone p2_start1 Salicylic Acid Deriv. p2_step1 Acylation p2_start1->p2_step1 p2_start2 Phenol Deriv. p2_start2->p2_step1 p2_intermediate Benzophenone Intermediate p2_step2 Cyclodehydration p2_intermediate->p2_step2 p2_step1->p2_intermediate p2_step2->xanthone p3_start1 o-Halobenzoic Acid Deriv. p3_step1 Ullmann Condensation p3_start1->p3_step1 p3_start2 Phenol Deriv. p3_start2->p3_step1 p3_intermediate Diaryl Ether Intermediate p3_step2 Intramolecular Cyclization p3_intermediate->p3_step2 p3_step1->p3_intermediate p3_step2->xanthone

References

Technical Support Center: Accurate IC50 Determination of Cytotoxic Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of IC50 value determination for cytotoxic xanthones.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, providing potential causes and actionable solutions.

Problem 1: High Variability in IC50 Values Between Experiments

High variability in results is a common challenge that can undermine the reliability of your findings.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Use a cell counter to ensure a consistent number of viable cells are seeded in each well. Create and adhere to a strict standard operating procedure (SOP) for cell plating.[1]
Cell Passage Number Use cells within a consistent and limited passage number range to avoid phenotypic drift.[2]
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental data. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium without cells to minimize evaporation and temperature fluctuations.[1]
Mycoplasma Contamination Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatment.
Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific cell line (typically <0.5%).
Incubation Time Strictly adhere to the predetermined incubation times for both compound exposure and assay development.

Problem 2: Poor Solubility of Xanthone (B1684191) Compounds

Many xanthones are hydrophobic, leading to challenges in dissolution and potential for precipitation in aqueous culture media.

Potential Cause Troubleshooting Steps
Precipitation in Culture Medium Visually inspect wells under a microscope for any precipitate after adding the xanthone solution. If precipitation occurs, consider using a co-solvent system or a solubilizing agent.[3]
Inadequate Stock Solution Preparation Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Gentle warming and vortexing can aid dissolution.[3]
Low Bioavailability in Assay Consider using formulation strategies such as complexation (e.g., with urea) to enhance solubility.[4]

Problem 3: Suspected Interference of Xanthone with Assay Reagents

The chemical structure of xanthones may lead to interference with common colorimetric or fluorometric cytotoxicity assays.

Potential Cause Troubleshooting Steps
Direct Reduction of Assay Reagents Xanthones with antioxidant properties can directly reduce tetrazolium salts (e.g., MTT) or resazurin, leading to false-positive results (apparent higher viability).[5] Run cell-free controls containing the xanthone and the assay reagent to quantify any direct reduction.
Colorimetric Interference If the xanthone itself is colored, it can interfere with absorbance readings. Include "compound-only" controls (wells with the xanthone in medium but no cells) and subtract this background absorbance from the experimental wells.
Fluorescence Interference If using a fluorescence-based assay, check for any intrinsic fluorescence of the xanthone at the excitation and emission wavelengths of the assay. Run "compound-only" controls to assess this.
Assay Choice If interference is confirmed and cannot be corrected for, consider switching to an alternative assay that measures a different endpoint, such as an ATP-based viability assay (e.g., CellTiter-Glo®) or a protein-based assay (e.g., Sulforhodamine B).[5]

Frequently Asked Questions (FAQs)

Q1: Why do my IC50 values for a specific xanthone differ from published literature?

A1: Discrepancies in IC50 values are common and can be attributed to several factors.[6] These include differences in experimental conditions such as the specific cell line and its passage number, the density of cells seeded, the duration of compound exposure, and the type of cytotoxicity assay used.[6][7] The purity of the xanthone sample can also be a significant factor.[6]

Q2: What is the optimal cell seeding density for an IC50 experiment with xanthones?

A2: The optimal cell seeding density is crucial for accurate results and should be determined empirically for each cell line.[8] A cell titration experiment is recommended to find the density that ensures cells are in the exponential growth phase throughout the experiment and that the assay signal is within the linear range.[8]

Q3: How many data points are necessary for an accurate IC50 curve?

A3: While a full dose-response curve with 7-10 concentrations is ideal, it is possible to obtain reliable IC50 estimates with fewer points if they are appropriately spaced around the expected IC50 value.[9][10] It is recommended to have at least two data points above and two below the 50% inhibition level.[10]

Q4: Which statistical model is best for calculating the IC50 value?

A4: A non-linear regression model, typically a four-parameter logistic (4PL) model, is the most common and generally the most appropriate method for fitting dose-response data to calculate the IC50.[11][12] This model considers the top and bottom plateaus of the curve, the slope, and the IC50 itself.

Q5: What are the most common mechanisms of cytotoxicity for xanthones?

A5: Xanthones exert their cytotoxic effects through various mechanisms. Many induce apoptosis through the intrinsic (mitochondrial) pathway, involving the disruption of the mitochondrial membrane potential and activation of caspases (e.g., caspase-3, -8, and -9).[13][14][15] They can also cause cell cycle arrest, often at the G0/G1 or S phase.[13][16] Furthermore, some xanthones have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as STAT3, FAK, Akt, and NF-κB.[17][18][19]

Experimental Protocols

Detailed Methodology for MTT Assay to Determine IC50 of a Cytotoxic Xanthone

This protocol outlines the steps for assessing the cytotoxicity of a xanthone using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials and Reagents:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cytotoxic xanthone

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile tissue culture plates

  • Microplate reader

2. Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Xanthone Treatment cluster_assay Day 3/4/5: MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cells to ~80% confluency harvest 2. Harvest and count cells cell_culture->harvest seed 3. Seed cells in 96-well plate at optimal density harvest->seed incubate_attach 4. Incubate overnight for attachment seed->incubate_attach prep_stock 5. Prepare xanthone stock in DMSO serial_dilute 6. Perform serial dilutions in medium prep_stock->serial_dilute add_compound 7. Add diluted xanthone to wells serial_dilute->add_compound incubate_treat 8. Incubate for desired exposure time (e.g., 24, 48, 72h) add_compound->incubate_treat add_mtt 9. Add MTT solution to each well incubate_mtt 10. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 11. Add solubilization solution incubate_mtt->solubilize read_abs 12. Read absorbance at 570 nm solubilize->read_abs normalize 13. Normalize data to controls plot_curve 14. Plot dose-response curve normalize->plot_curve calc_ic50 15. Calculate IC50 using non-linear regression plot_curve->calc_ic50

Caption: Experimental workflow for IC50 determination using the MTT assay.

3. Step-by-Step Procedure:

  • Cell Seeding (Day 1):

    • Culture the chosen cell line until it reaches approximately 80% confluency.

    • Harvest the cells using Trypsin-EDTA, resuspend in complete medium, and perform a cell count (e.g., using a hemocytometer). Ensure cell viability is >95%.

    • Dilute the cell suspension to the predetermined optimal seeding density and dispense 100 µL into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Xanthone Treatment (Day 2):

    • Prepare a stock solution of the cytotoxic xanthone in sterile DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the xanthone stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the xanthone.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used.

      • Untreated Control: Cells treated with medium only.

      • Blank Control: Medium only (no cells).

      • Compound Control (Optional but recommended): Medium with xanthone (no cells) to check for interference.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Acquisition (Day 3, 4, or 5):

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

4. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percent viability against the logarithm of the xanthone concentration.

  • Use a non-linear regression analysis (four-parameter logistic model) to fit a sigmoidal dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Illustrative IC50 Values of Cytotoxic Xanthones Against Various Cancer Cell Lines

This table provides a sample format for presenting IC50 data, allowing for clear comparison of the cytotoxic potency of different xanthone compounds.

Xanthone Compound Cancer Cell Line IC50 (µM) Reference
α-MangostinHT-29 (Colon)4.9[19]
MCF-7 (Breast)4.1[20]
A549 (Lung)17.5 (Cratoxylumxanthone C)[17]
SK-MEL-28 (Melanoma)< 5 µg/ml[14]
γ-MangostinSK-MEL-28 (Melanoma)Induces G1 arrest[14]
CowaninMCF-7 (Breast)4.1[20]
DU-145 (Prostate)11.3[20]
Rubraxanthone4T1 (Breast)10.96[21]
Garcicowanone IHCT 116 (Colon)13.9[22]

Note: The values presented are for illustrative purposes and are compiled from various studies. Direct comparison should be made with caution due to differing experimental conditions.

Mandatory Visualizations

Signaling Pathways Affected by Cytotoxic Xanthones

Many cytotoxic xanthones exert their effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The diagram below illustrates some of the commonly affected pathways.

Caption: Key signaling pathways modulated by cytotoxic xanthones.

Logical Flow for Troubleshooting Assay Interference

This diagram provides a logical workflow for identifying and addressing potential interference of a xanthone compound with a cytotoxicity assay.

Troubleshooting_Flow start Unexpected IC50 Result (e.g., very high or low) check_interference Run Cell-Free Controls? (Compound + Assay Reagent) start->check_interference interference_found Interference Detected check_interference->interference_found Yes no_interference No Interference check_interference->no_interference No quantify_subtract Quantify interference signal and subtract from data interference_found->quantify_subtract review_protocol Review experimental protocol (cell density, incubation, etc.) no_interference->review_protocol switch_assay Switch to orthogonal assay (e.g., ATP-based, SRB) quantify_subtract->switch_assay If subtraction is not feasible

Caption: Troubleshooting workflow for assay interference by xanthones.

References

troubleshooting peak tailing and broadening in xanthone HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of xanthones, specifically focusing on peak tailing and broadening.

Troubleshooting Guide: Peak Tailing and Broadening

A symmetrical, sharp peak is ideal in HPLC for accurate quantification and resolution.[1][2] Deviations such as peak tailing and broadening can compromise the reliability and precision of the analysis.[2][3]

Issue 1: Peak Tailing in Xanthone (B1684191) Analysis

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is wider than the front half, creating a "tail".[2][4][5] A tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[1] This issue can arise from various chemical and physical factors within the HPLC system.[5]

Initial Assessment & Diagnosis
  • Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As) to establish a baseline.[1][6]

  • Analyze All Peaks: Determine if the tailing affects all peaks or only specific ones (e.g., basic xanthones). If all peaks are tailing, the issue is likely physical or system-related, such as a column void or extra-column volume.[6] If only specific peaks tail, the problem is likely chemical.

  • Inject a Neutral Compound: To distinguish between a physical and chemical problem, inject a neutral compound. If the neutral compound also tails, it points to a physical issue like a column void or excessive tubing.[5] If the neutral compound's peak is symmetrical, the problem is likely a chemical interaction between your xanthone analyte and the stationary phase.[5]

Common Causes and Solutions for Peak Tailing
CategoryCauseSolution(s)
Chemical Interactions Secondary Silanol (B1196071) Interactions: Basic xanthone compounds interact with acidic residual silanol groups (Si-OH) on the silica-based stationary phase, causing a secondary retention mechanism.[7][8][9]Adjust Mobile Phase pH: Lower the mobile phase pH to 3 or below using an acidic modifier (e.g., 0.1% formic acid).[4][10] This protonates the silanol groups, minimizing their interaction with basic analytes.[8][10] Use an End-Capped Column: Select a modern, high-purity, base-deactivated, or end-capped column where residual silanols are chemically bonded to reduce their activity.[5][7][11][12] Increase Buffer Strength: For LC-UV, increasing buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask silanol interactions.[1][10]
Column Issues Column Contamination/Blockage: Accumulation of sample matrix components or particulates on the column inlet frit can distort the flow path.[6][13][14]Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[1][7] Backflush the Column: If permitted by the manufacturer, reverse the column and flush it to dislodge particulates from the inlet frit.[6][10] Use Guard Columns: Employ a guard column to protect the analytical column from contaminants.[7][15] Replace the guard column if tailing appears.
Column Void/Bed Settling: A void or channel can form at the head of the column due to physical stress or dissolution of the silica (B1680970) bed under high pH.[5][7][13]Replace the Column: A column void is often irreversible, and the column must be replaced.[1][8]
Sample-Related Issues Mass Overload: Injecting too high a concentration of the analyte saturates the stationary phase.[7][16] This is a common cause of tailing that appears as a right-triangle shape.[6][17]Reduce Sample Concentration: Dilute the sample or reduce the injection volume by a factor of 10 to see if the peak shape improves and retention time increases.[1][7][17]
Injection Solvent Mismatch: Using an injection solvent significantly stronger than the mobile phase can cause peak distortion.[1][18]Match Solvents: Prepare the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[1]
System/Hardware Extra-Column Volume (Dead Volume): Excessive tubing length or diameter, or poorly fitted connections between the injector, column, and detector can cause peak tailing.[5][13][19]Optimize Tubing: Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm).[1][19] Check Fittings: Ensure all fittings are properly connected and there are no gaps.[20]

Troubleshooting Workflow for Peak Tailing

PeakTailing_Troubleshooting Start Peak Tailing Observed (Tf > 1.2) CheckAllPeaks Tailing affects all peaks? Start->CheckAllPeaks PhysicalProblem Indicates Physical Problem CheckAllPeaks->PhysicalProblem Yes ChemicalProblem Indicates Chemical Problem CheckAllPeaks->ChemicalProblem No CheckFittings Check fittings & tubing for dead volume PhysicalProblem->CheckFittings BackflushColumn Backflush or replace column frit CheckFittings->BackflushColumn ReplaceColumn Replace column (check for void) BackflushColumn->ReplaceColumn CheckOverload Reduce sample load (dilute 10x). Improved? ChemicalProblem->CheckOverload IsOverload Problem is Mass Overload CheckOverload->IsOverload Yes NotOverload Secondary Interactions Likely CheckOverload->NotOverload No LowerpH Lower mobile phase pH (< 3) NotOverload->LowerpH UseBDColumn Use Base-Deactivated or End-Capped Column NotOverload->UseBDColumn CheckSolvent Match injection solvent to mobile phase NotOverload->CheckSolvent

Figure 1. Decision tree for troubleshooting peak tailing.
Issue 2: Peak Broadening in Xanthone Analysis

Peak broadening, or band broadening, results in wider peaks with lower signal intensity, which can decrease resolution and sensitivity.[2] This phenomenon can be caused by multiple factors related to the column, mobile phase, and overall HPLC system.[19]

Initial Assessment & Diagnosis
  • Check Column Efficiency: A significant decrease in the theoretical plate number (N) for your column indicates a loss of efficiency and is a primary symptom of peak broadening.

  • Monitor Backpressure: Note any significant changes in system backpressure. An increase may suggest a blockage, while a sudden decrease could indicate a leak or column void.[7]

  • Review Chromatogram History: Compare the current chromatogram with historical data from the same column and method to determine if the broadening is a gradual or sudden event.

Common Causes and Solutions for Peak Broadening
CategoryCauseSolution(s)
Column Issues Column Deterioration: Aging of the column, breakdown of the silica stationary phase, or loss of bonded phase leads to reduced efficiency.[7][13][19]Use a Guard Column: Protect the analytical column from harsh sample matrices.[7] Regular Flushing: Flush the column with strong solvents to remove contaminants.[7] Replace Column: If performance does not improve after cleaning, the column has likely reached the end of its lifespan and should be replaced.[7]
Large Particle Size: Columns with larger stationary phase particles can lead to increased diffusion and broader peaks.[19]Switch to Smaller Particles: Use a column with smaller particles (e.g., switch from 5 µm to 3 µm or sub-2 µm) to improve efficiency, though this will increase backpressure.[19][20]
Mobile Phase Effects Inconsistent Composition: Improperly mixed or prepared mobile phase can cause inconsistent retention and peak shape.[7]Use HPLC-Grade Solvents: Ensure high-purity solvents and fresh, filtered buffers to avoid impurities and precipitation.[7] Proper Degassing: Thoroughly degas the mobile phase to prevent bubble formation.[21]
High Viscosity: A highly viscous mobile phase can slow mass transfer, leading to broader peaks.Increase Temperature: Increasing the column temperature reduces mobile phase viscosity and improves mass transfer.[22]
System/Hardware Extra-Column Volume: Excessive volume in tubing, fittings, or the detector cell contributes significantly to peak broadening.[13][19]Minimize Tubing: Use short, narrow-bore tubing.[1][19] Use Low-Volume Cells: Select a detector flow cell with a low internal volume.[19]
Slow Detector Settings: A low data acquisition rate (sampling rate) can fail to capture enough data points across the peak, making it appear broad.Increase Acquisition Rate: Increase the detector's data acquisition rate (e.g., from 1 Hz to 10 Hz or higher).[19]
Temperature Effects Temperature Gradients: A difference in temperature between the mobile phase entering the column and the column oven can cause broadening.[13]Pre-heat Mobile Phase: Use sufficient tubing inside the column oven to allow the mobile phase to equilibrate to the column temperature before reaching the column.[13] Use a Column Oven: Maintain a consistent and stable column temperature.[21][23][24]
Sample Injection Volume Overload: Injecting too large a volume of sample, especially in a strong solvent, can cause symmetrical peak broadening.[13]Reduce Injection Volume: Decrease the amount of sample injected onto the column.[19]

Troubleshooting Workflow for Peak Broadening

PeakBroadening_Troubleshooting Start Peak Broadening Observed CheckHistory Gradual or Sudden Change? Start->CheckHistory Gradual Gradual Broadening CheckHistory->Gradual Gradual Sudden Sudden Broadening CheckHistory->Sudden Sudden Gradual_Cause1 Column Aging/ Contamination Gradual->Gradual_Cause1 Gradual_Sol1 Flush or Replace Column Gradual_Cause1->Gradual_Sol1 Sudden_Cause1 Mobile Phase Issue? Sudden->Sudden_Cause1 Sudden_Sol1 Prepare Fresh Mobile Phase Sudden_Cause1->Sudden_Sol1 Yes Sudden_Cause2 System Leak or High Dead Volume? Sudden_Cause1->Sudden_Cause2 No Sudden_Sol2 Check Fittings & Tubing Sudden_Cause2->Sudden_Sol2 Yes Sudden_Cause3 Injection Issue? Sudden_Cause2->Sudden_Cause3 No Sudden_Sol3 Reduce Injection Volume/ Match Solvent Sudden_Cause3->Sudden_Sol3 Yes Sudden_Cause4 Detector Settings? Sudden_Cause3->Sudden_Cause4 No Sudden_Sol4 Increase Data Rate Sudden_Cause4->Sudden_Sol4

Figure 2. Diagnostic workflow for troubleshooting peak broadening.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for xanthones? A1: The most frequent cause of peak tailing for xanthones, many of which are basic or contain basic functional groups, is secondary interaction with residual silanol groups on the silica surface of reversed-phase columns.[4][8] These interactions create an additional retention mechanism that leads to tailing.[4]

Q2: How does mobile phase pH affect the peak shape of xanthones? A2: Mobile phase pH is a critical parameter that controls the ionization state of both the xanthone analytes and the column's stationary phase.[25][26] For basic xanthones, using a low pH mobile phase (e.g., pH < 3) suppresses the ionization of acidic silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[4][8] Conversely, if the pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to split or broadened peaks.[27]

Q3: Can sample overload cause both peak tailing and broadening? A3: Yes. Mass overload, caused by injecting too high a concentration, typically results in peak tailing, often with a characteristic "right triangle" shape.[28][16] Volume overload, caused by injecting too large a volume of sample, usually leads to symmetrical peak broadening, which can appear as flat-topped peaks.[28][16]

Q4: When should I replace my HPLC column? A4: You should consider replacing your HPLC column when you observe persistent peak shape problems (tailing, broadening, or splitting), a significant loss of resolution, or a continuous increase in backpressure that cannot be resolved by flushing or backflushing.[1][7] If a guard column is used, it should be replaced first to see if the problem is resolved.[13]

Q5: What is a good starting point for developing an HPLC method for xanthones? A5: A robust starting point for xanthone analysis is a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water.[21][29] Adding a small amount of acid, such as 0.1% formic acid, to the aqueous portion of the mobile phase is highly recommended to control pH and improve the peak shape of potentially basic xanthone compounds.[21][30] Detection is commonly performed using a UV detector.[30][31]

Experimental Protocols

General Protocol for Reversed-Phase HPLC Analysis of Xanthones

This protocol provides a typical starting point for the analysis of xanthones, such as those found in mangosteen extracts.[30][32] Optimization will be required based on the specific xanthones of interest and the sample matrix.

ParameterRecommended ConditionNotes
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)A base-deactivated or end-capped C18 column is recommended to minimize peak tailing for basic xanthones.[5][7]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolThe use of an acidic modifier is crucial for good peak shape.[21][30] A gradient elution is often used for complex mixtures.[30][32]
Example Gradient Start at 50-65% B, increase to 90-100% B over 20-30 minutes.The gradient profile should be optimized to achieve the best resolution for the target analytes.[30][32]
Flow Rate 0.6 - 1.0 mL/minAdjust based on column dimensions and particle size to optimize separation and manage backpressure.[31][32]
Column Temperature 25 - 35 °CUsing a column oven provides stable retention times and can improve peak shape by reducing mobile phase viscosity.[22][24][32]
Detection UV/PDA Detector at ~240-280 nmThe optimal wavelength depends on the specific absorbance maxima of the target xanthones.[31][32] A Photo Diode Array (PDA) detector is useful for confirming peak purity.
Injection Volume 5 - 20 µLKeep the injection volume low to prevent volume overload.[19]
Sample Preparation Dissolve extract in a solvent matching the initial mobile phase composition (e.g., 50:50 water:acetonitrile). Filter through a 0.22 or 0.45 µm syringe filter before injection.Filtering the sample is critical to prevent blockage of the column frit.[14][20] Matching the sample solvent to the mobile phase prevents peak distortion.[1]

References

Technical Support Center: Mitigating Matrix Effects in Mass Spectrometry Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the mass spectrometry analysis of plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of plant extracts?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the analysis of plant extracts, these effects can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which ultimately affects the accuracy, precision, and sensitivity of quantitative analysis.[1][2] Common interfering components in plant matrices include salts, proteins, and other lipids like phospholipids.[2]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: There are several methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This quantitative method compares the response of an analyte in a standard solution to the response of the same analyte spiked into a blank matrix extract after the extraction process. A significant difference in response indicates the presence of matrix effects.[1]

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused analyte indicates retention times where co-eluting matrix components cause ion suppression or enhancement.[1][3]

  • Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a calibration curve prepared in a matrix-matched standard. A significant difference between the slopes suggests the presence of matrix effects.[1]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: The main strategies can be categorized as follows:

  • Sample Preparation and Cleanup: The goal is to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE) and liquid-liquid extraction (LLE).[1][4][5]

  • Chromatographic Separation: Optimizing chromatographic conditions can help separate the target analyte from interfering matrix components.[1]

  • Sample Dilution: A simple dilution of the extract can often reduce the concentration of interfering components and thus minimize ion suppression.[1][6]

  • Calibration Strategies:

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is representative of the samples to compensate for consistent matrix effects.[7]

    • Standard Addition Method: Known quantities of the analyte are added to the sample to correct for matrix-induced effects.[8][9][10]

    • Stable Isotope-Labeled Internal Standards (SIL-IS): A stable isotope-labeled version of the analyte is added to the sample, which experiences the same matrix effects as the analyte, allowing for accurate correction.[6][7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low signal intensity and poor sensitivity for target analytes. Severe ion suppression due to matrix components.1. Identify Suppression Zones: Use the post-column infusion technique to identify the retention time regions with significant ion suppression. 2. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or column chemistry to shift the elution of your target analytes away from these suppression zones.[1] 3. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE to remove interfering compounds.[1][2]
Inconsistent and irreproducible quantitative results. Variable matrix effects between samples.1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples.[7] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for correcting matrix effects as the SIL-IS co-elutes and experiences the same ionization suppression or enhancement as the analyte.[7][11] 3. Employ the Standard Addition Method: This method can compensate for matrix effects on a per-sample basis.[12]
High signal intensity and inconsistent enhancement. Ion enhancement due to co-eluting matrix components.1. Improve Chromatographic Resolution: Optimize the separation to isolate the analyte from the enhancing compounds. 2. Enhance Sample Cleanup: Use techniques like SPE to remove the compounds causing ion enhancement.[4][5] 3. Utilize a SIL-IS: An appropriate internal standard will also be enhanced, allowing for accurate quantification.

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of ion suppression or enhancement.

Materials:

  • Reconstitution solvent

  • Blank matrix sample

  • Analyte standard solution

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte standard into the reconstitution solvent at the desired concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the analyte standard into the final, reconstituted extract at the same concentration as Set A.[2]

    • Set C (Pre-Extraction Spike): Spike the analyte standard into a blank matrix sample before the extraction process begins.[2]

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Standard Addition Method for Quantification

This protocol can be used for measuring analyte content when isotopically labeled standards are unavailable and matrix effects are significant.[8]

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Homogenizer

  • 50% acetonitrile (B52724) (cold)

  • Ultrasonicator

  • Centrifuge

  • Reversed-phase solid-phase extraction (SPE) cartridge (e.g., Oasis HLB)

  • 100% methanol

  • Ultrapure water

  • 30% acetonitrile

  • Vacuum concentrator

  • Analyte standard solution

Procedure:

  • Sample Preparation:

    • Disrupt plant tissues of interest in liquid nitrogen using a homogenizer.[8]

    • Prepare multiple homogenized tissue samples (e.g., six for a five-point calibration curve plus one un-spiked sample).[8]

    • Extract each 50 mg tissue sample with 1 ml of cold 50% acetonitrile.[8]

  • Standard Spiking:

    • To the extracted samples for the calibration curve, add increasing amounts of the pure analyte standard.[8]

  • Extraction and Cleanup:

    • Sonicate the solutions for 5 minutes at 4°C and then incubate on a tube rotator for 60 minutes at 4°C.[8]

    • Centrifuge at 15,000 × g for 15 minutes and collect the supernatant.[8]

    • Activate an SPE cartridge with 1 ml of 100% methanol, wash with 1 ml of ultrapure water, and equilibrate with 1 ml of 50% acetonitrile.[8]

    • Load the sample supernatant onto the cartridge.[8]

    • Elute with 1 ml of 30% acetonitrile.[8]

  • Final Preparation and Analysis:

    • Evaporate the eluate to dryness in a vacuum concentrator.[8]

    • Dissolve the dried pellets in a known volume (e.g., 100 μl) of 30% acetonitrile.[8]

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Construct a calibration curve by plotting the instrument response against the concentration of the added standard.

    • Determine the unknown concentration of the analyte in the original sample by extrapolating the linear regression to where the signal is zero.[13][14]

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategies cluster_validation Validation & Analysis Start Inaccurate/Irreproducible Quantitative Results AssessME Assess for Matrix Effects (Post-Extraction Spike, Post-Column Infusion) Start->AssessME ME_Present Matrix Effects Confirmed AssessME->ME_Present SamplePrep Optimize Sample Preparation (SPE, LLE, Dilution) ME_Present->SamplePrep Cleanup Chromo Optimize Chromatography ME_Present->Chromo Separation Calibration Implement Advanced Calibration (Matrix-Matched, Standard Addition, SIL-IS) ME_Present->Calibration Compensation ReassessME Re-evaluate Matrix Effects SamplePrep->ReassessME Chromo->ReassessME FinalAnalysis Accurate Quantitative Analysis Calibration->FinalAnalysis ReassessME->FinalAnalysis StandardAddition cluster_prep Sample Preparation cluster_spike Standard Spiking cluster_analysis Analysis & Calculation Plant Plant Extract Aliquot1 Aliquot 1 (Unspiked) Plant->Aliquot1 Aliquot2 Aliquot 2 Plant->Aliquot2 Aliquot3 Aliquot 3 Plant->Aliquot3 Aliquot4 Aliquot 4 Plant->Aliquot4 Spike0 Add 0 ng/mL Standard Aliquot1->Spike0 Spike1 Add X ng/mL Standard Aliquot2->Spike1 Spike2 Add 2X ng/mL Standard Aliquot3->Spike2 Spike3 Add 3X ng/mL Standard Aliquot4->Spike3 LCMS LC-MS/MS Analysis Spike0->LCMS Spike1->LCMS Spike2->LCMS Spike3->LCMS Plot Plot Signal vs. Added Concentration LCMS->Plot Extrapolate Extrapolate to y=0 to find [Analyte] Plot->Extrapolate

References

Validation & Comparative

comparative analysis of antioxidant activity between different xanthones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of various xanthones, a class of polyphenolic compounds found abundantly in nature, particularly in the pericarp of the mangosteen fruit (Garcinia mangostana). This analysis is supported by experimental data from established antioxidant assays, detailed methodologies for these experiments, and visualizations of relevant biological pathways and workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of different xanthones is commonly evaluated through their ability to scavenge free radicals. This is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant potency. The following table summarizes the reported IC50 values for several prominent xanthones in various antioxidant assays.

Xanthone (B1684191)DPPH IC50 (µg/mL)Peroxynitrite Scavenging IC50 (µM)Other Notable Antioxidant Activity
γ-Mangostin 8.43[1]8.0[1]Exhibits strong hydroxyl radical (HO•) scavenging activity.[1]
α-Mangostin 7.4 - 71.10[1]Not specifiedEffective scavenger of singlet oxygen and superoxide (B77818) anion radicals.[1]
Gartanin Not specified9.1[1]Shows significant antioxidant properties.[1]
8-Desoxygartanin Not specifiedNot specifiedRecognized for its anti-inflammatory and enzyme inhibitory activities.[1]
Smeathxanthone A Not specified2.2[1]Demonstrates very high peroxynitrite radical scavenging activity.[1]

Note: The wide range of IC50 values for α-mangostin can be attributed to variations in experimental conditions and extraction methods across different studies.[1]

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity is crucial for comparative studies. Below are detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the xanthone samples in a suitable solvent (e.g., methanol or ethanol) to obtain a series of concentrations.

  • Reaction Mixture: Add a specific volume of each sample concentration to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the xanthone.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the xanthone samples in a suitable solvent.

  • Reaction Mixture: Add a small volume of each sample concentration to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and a standard antioxidant (e.g., Trolox).

  • Reaction Setup: In a microplate, add the fluorescent probe, the xanthone sample (or Trolox standard), and a buffer solution.

  • Incubation: Incubate the plate at 37°C for a short period.

  • Initiation of Reaction: Add the AAPH solution to initiate the generation of peroxyl radicals.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) at regular intervals over a period of time (e.g., 60-90 minutes).

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard.

  • ORAC Value Calculation: The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standards.

Visualizations

To further elucidate the experimental and biological contexts of xanthone antioxidant activity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Xanthone Xanthone Sample Solvent Solvent Serial_Dilution Serial Dilutions Reaction_Mixture Reaction Mixture Serial_Dilution->Reaction_Mixture Radical_Solution Radical Solution (e.g., DPPH, ABTS) Incubation Incubation Spectrophotometer Spectrophotometer/ Fluorometer Incubation->Spectrophotometer Absorbance_Data Absorbance/ Fluorescence Data IC50_Calculation IC50/TE Calculation Result Antioxidant Activity IC50_Calculation->Result

Caption: General experimental workflow for antioxidant activity assays.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthones Xanthones Keap1_Nrf2 Keap1-Nrf2 Complex Xanthones->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: Nrf2 signaling pathway activation by xanthones.

References

A Comparative Analysis of Synthetic vs. Natural Xanthones for Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel and drug-resistant viral pathogens necessitates a continuous search for effective antiviral agents. Xanthones, a class of polyphenolic compounds with a characteristic tricyclic xanthen-9-one scaffold, have garnered significant attention for their broad-spectrum antiviral activities. Found in nature, particularly in higher plants and fungi, and also accessible through chemical synthesis, xanthones present a promising platform for antiviral drug discovery. This guide provides a comparative overview of the antiviral efficacy of natural and synthetic xanthones, supported by experimental data, to aid researchers in navigating this promising class of compounds.

Quantitative Comparison of Antiviral Efficacy

The antiviral activity of xanthones is typically quantified by their 50% inhibitory concentration (IC50) or the log reduction of viral titer. A lower IC50 value indicates greater potency. The following tables summarize the reported antiviral activities of various natural and synthetic xanthones against several clinically relevant viruses. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell lines, virus strains, and assay methodologies.

Table 1: Antiviral Activity against Influenza A Virus (H1N1)
CompoundTypeCell LineAssayIC50 (µM)Reference
Xanthone (B1684191) Compound 2NaturalMDCKCPE Inhibition44.6[1][2]
Mangiferin (B1668620)NaturalMDCKNA Inhibition88.65[3]
Ribavirin (Control)SyntheticMDCKCPE Inhibition101.4[1][2]
Table 2: Antiviral Activity against Herpes Simplex Virus (HSV)
CompoundTypeVirusCell LineAssayIC50 (µM)Reference
Xanthone Compound 2NaturalHSV-1VeroCPE Inhibition21.4[1][2]
Xanthone Compound 2NaturalHSV-2VeroCPE Inhibition76.7[1][2]
MangiferinNaturalHSV-1--2.9-3.5 µg/mL[4]
Isomangiferin (B191597)NaturalHSV-1---[5]
Acyclovir (Control)SyntheticHSV-1VeroCPE Inhibition150.2[1][2]
Acyclovir (Control)SyntheticHSV-2VeroCPE Inhibition128.6[1][2]
Table 3: Antiviral Activity against Dengue Virus (DENV-2)
CompoundTypeCell LineAssayIC50 (µM)Reference
α-MangostinNaturalVeroFFU AssayComplete inhibition at 8 µM[6]
QuercetinNaturalVeroFFURA & qRT-PCR28.9 µg/mL[7]
Table 4: Antiviral Activity against Human Coronaviruses
CompoundTypeVirusCell LineAssayActivityReference
Synthetic Hydroxy-xanthonesSyntheticHCoV-OC43BHK-21Infectivity AssayLog10 reduction of 1.95 to 2.79[8]
MangiferinNaturalHCoV-OC43BHK-21Infectivity AssayLog10 reduction of 3.00[8]
Xanthine (B1682287) Derivative 10oSyntheticHCoV-229E, HCoV-OC43, SARS-CoV-2 Omicron--EC50 in the three-digit nanomolar range[9]

Experimental Protocols

A fundamental method for assessing the antiviral efficacy of xanthones is the Cytopathic Effect (CPE) Inhibition Assay . This assay measures the ability of a compound to protect cells from the damaging effects of viral infection.

Detailed Protocol: Cytopathic Effect (CPE) Inhibition Assay
  • Cell Culture: Maintain a healthy culture of a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero for HSV and Dengue) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Virus Propagation: Propagate the virus of interest in the corresponding host cell line to generate a high-titer virus stock. The viral titer is typically determined as the 50% Tissue Culture Infectious Dose (TCID50).

  • Compound Preparation: Dissolve the test xanthones (both natural and synthetic) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Prepare serial dilutions of the compounds in the cell culture medium.

  • Assay Procedure:

    • Seed the host cells into 96-well microplates and incubate until a confluent monolayer is formed.

    • Remove the growth medium and infect the cells with a predetermined amount of virus (e.g., 100 TCID50).

    • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted xanthone compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-3 days).

  • Quantification of CPE:

    • Visually inspect the cell monolayers under a microscope for signs of CPE (e.g., cell rounding, detachment, plaque formation).

    • Quantify cell viability using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or crystal violet staining.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Signaling Pathways

Xanthones exert their antiviral effects through various mechanisms, primarily by interfering with the viral life cycle. The specific mechanism can vary depending on the xanthone's structure and the target virus.

Inhibition of Viral Entry and Replication

Many xanthones have been shown to inhibit crucial steps in viral replication. For instance, some natural xanthones inhibit the neuraminidase enzyme of the influenza virus, which is essential for the release of new virus particles from infected cells[10]. Others, like α-mangostin and γ-mangostin, have been reported to block the replication of the Hepatitis C virus (HCV) genome, potentially by inhibiting the NS5B RNA-dependent RNA polymerase[11]. Computational studies suggest that xanthone derivatives from mangosteen can also inhibit the entry of SARS-CoV-2 by targeting the ACE2 receptor and the main protease (Mpro)[11].

The following diagram illustrates the general workflow for screening antiviral compounds and a simplified representation of how xanthones can interfere with the viral life cycle.

Antiviral_Screening_and_Mechanism cluster_workflow Antiviral Screening Workflow cluster_mechanism Xanthone Antiviral Mechanism Start Compound Library (Natural & Synthetic Xanthones) Assay Cytopathic Effect (CPE) Inhibition Assay Start->Assay Data Determine IC50 & CC50 Assay->Data Hit Hit Identification (High Selectivity Index) Data->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Virus Virus HostCell Host Cell Virus->HostCell Entry Replication Viral Replication HostCell->Replication Release New Virus Release Replication->Release Release->Virus Xanthone Xanthone Xanthone->Virus Inhibit Entry (e.g., ACE2, Mpro) Xanthone->Replication Inhibit Replication (e.g., RdRp, Protease) Xanthone->Release Inhibit Release (e.g., Neuraminidase)

Caption: Workflow for antiviral screening and proposed mechanisms of xanthone action.

Structure-Activity Relationship (SAR)

The antiviral activity of xanthones is closely linked to their chemical structure. The type, number, and position of functional groups on the xanthone scaffold significantly influence their efficacy. For instance, studies on synthetic hydroxy-xanthones have shown that the addition of functional groups to the xanthone core generally increases antiviral activity against human coronavirus OC43[8]. However, the relationship is not always linear, and an optimal substitution pattern is key for maximizing potency while minimizing cytotoxicity. The presence of prenyl groups, common in natural xanthones like α-mangostin, is often associated with enhanced biological activity.

Conclusion

Both natural and synthetic xanthones represent a rich source of potential antiviral agents. Natural xanthones, such as α-mangostin and mangiferin, have demonstrated significant efficacy against a range of viruses. Synthetic modifications to the xanthone scaffold offer the opportunity to optimize antiviral activity, improve pharmacokinetic properties, and overcome limitations of natural product availability. The data presented in this guide highlights the promising potential of this compound class. Further head-to-head comparative studies under standardized experimental conditions are warranted to more definitively delineate the relative merits of synthetic versus natural xanthones and to guide the rational design of next-generation antiviral therapeutics.

References

A Comparative Analysis of 1,5,6-Trihydroxy-3-methoxyxanthone and Other Polyphenols as Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains and the constant threat of novel viral pandemics underscore the urgent need for new antiviral therapeutics. Natural products, particularly polyphenols, have garnered significant attention for their broad-spectrum antiviral activities and unique mechanisms of action. This guide provides a detailed comparison of the antiviral properties of 1,5,6-trihydroxy-3-methoxyxanthone and its analogs with other major classes of polyphenols, including flavonoids, tannins, and curcuminoids. The information presented is supported by experimental data to aid in the evaluation and potential development of these compounds as antiviral agents.

Introduction to Polyphenols as Antiviral Agents

Polyphenols are a large and diverse group of naturally occurring compounds found in plants. They are characterized by the presence of multiple phenol (B47542) structural units and are broadly classified into flavonoids, phenolic acids, stilbenes, lignans, and other groups. Numerous in vitro and in vivo studies have demonstrated their ability to inhibit various stages of the viral life cycle, including viral entry, replication, and release. Their mechanisms of action often involve direct interaction with viral proteins or modulation of host cellular signaling pathways that are crucial for viral propagation.[1]

Comparative Antiviral Activity

While direct experimental data for this compound is limited in publicly available literature, data for structurally similar xanthones provide valuable insights into the potential antiviral efficacy of this compound class. This section compares the antiviral activity of a close analog, 1,5,6-trihydroxy-3,7-dimethoxyxanthone, and other representative polyphenols against a range of viruses.

Quantitative Data Summary

The following tables summarize the 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values of selected polyphenols against various viruses. A lower value indicates higher antiviral potency.

Table 1: Antiviral Activity of Xanthones

CompoundVirusCell LineAssay TypeIC₅₀ (µM)Reference
1,5,6-Trihydroxy-3,7-dimethoxyxanthoneInfluenza A (H1N1)MDCKCPE Inhibition44.6[2]
Herpes Simplex Virus-1 (HSV-1)VeroCPE Inhibition21.4[2]
Herpes Simplex Virus-2 (HSV-2)VeroCPE Inhibition76.7[2]
MangiferinHerpes Simplex Virus-1 (HSV-1, ACV-resistant)VeroPlaque Reduction2.9 µg/mL (~6.9 µM)[3]
MangiferinHerpes Simplex Virus-1 (KOS strain)VeroPlaque Reduction3.5 µg/mL (~8.3 µM)[3]
1,3-Dihydroxy-7-methylxanthoneHuman Coronavirus OC43BHK-21Infectivity Reduction- (2.79 log₁₀ reduction)[4]
1,3-Dihydroxy-6-methoxyxanthoneHuman Coronavirus OC43BHK-21Infectivity Reduction- (2.67 log₁₀ reduction)[4]

Table 2: Antiviral Activity of Flavonoids (Quercetin)

CompoundVirusCell LineAssay TypeIC₅₀ / EC₅₀ (µM)Reference
QuercetinVaricella-Zoster Virus (VZV)HFFPlaque ReductionIC₅₀: 3.835 µg/mL (~12.7 µM)[5][6]
QuercetinHuman Cytomegalovirus (HCMV)HFFPlaque ReductionIC₅₀: 5.931 µg/mL (~19.6 µM)[5][6]
QuercetinZika Virus (ZIKV)VeroVirucidal AssayEC₅₀: 11.9[7]
QuercetinZika Virus (ZIKV)VeroPost-treatment AssayEC₅₀: 28.8[7]
QuercetinSARS-CoV-2A549-hACE2-TMPRSS2RT-qPCREC₅₀: 4.57[8]

Table 3: Antiviral Activity of Tannins (Tannic Acid)

CompoundVirusCell LineAssay TypeEC₅₀ (µg/mL)Reference
Tannic AcidCoxsackievirus B3 (CVB3)A549CPE Inhibition0.12[9][10]
Tannic AcidHuman Coronavirus OC43 (HCoV-OC43)MRC-5CPE Inhibition78.16[9][10]
Tannic AcidSARS-CoV-2Vero E6Virucidal Assay~0.5 µM (~0.85 µg/mL)[11][12]
Tannic AcidHuman Coronavirus OC43 (HCoV-OC43)HCT-8Virucidal Assay~1.3 µM (~2.21 µg/mL)[11][12]

Table 4: Antiviral Activity of Curcuminoids (Curcumin)

CompoundVirusCell LineAssay TypeIC₅₀ / EC₅₀ (µM)Reference
Curcumin (B1669340)SARS-CoV-2 (Wuhan)Vero E6CPE InhibitionEC₅₀: 13.63[8]
CurcuminSARS-CoV-2 (Wuhan)A549-hACE2-TMPRSS2RT-qPCREC₅₀: 4.57[8]
CurcuminSARS-CoV-2Vero E6Plaque ReductionIC₅₀: 0.44[13]
CurcuminZika Virus (ZIKV)Vero E6Plaque ReductionIC₅₀: >25[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for two common in vitro antiviral assays.

Cytopathic Effect (CPE) Inhibition Assay

This assay is utilized for viruses that cause visible damage to host cells. The efficacy of an antiviral compound is measured by its ability to protect cells from virus-induced death or morphological changes.

Protocol:

  • Cell Seeding: Seed a 96-well microplate with a suitable host cell line (e.g., MDCK for Influenza, Vero for HSV) at a density that ensures a confluent monolayer forms within 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Infection and Treatment: Once cells are confluent, remove the growth medium. Add the virus at a predetermined multiplicity of infection (MOI) to all wells, except for the "cell control" wells. After a 1-hour adsorption period, remove the virus inoculum.

  • Compound Addition: Add the prepared serial dilutions of the test compound to the wells in triplicate. Include "virus control" wells (infected cells with no compound) and "cell control" wells (uninfected cells with no compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Remove the medium from the wells.

    • Fix the cells with a solution such as 4% formaldehyde (B43269) for 20-30 minutes.

    • Stain the cells with a 0.1% crystal violet solution for 30 minutes.

    • Wash the wells with water to remove excess stain and allow the plates to air dry.

    • Solubilize the stain with a solvent (e.g., methanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that results in a 50% reduction of the cytopathic effect compared to the virus control. The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.

Plaque Reduction Assay

This assay is used for viruses that form plaques, which are localized areas of cell death within a monolayer. It quantifies the reduction in the number of plaques in the presence of the antiviral agent.

Protocol:

  • Cell Seeding: Seed a 6-well or 12-well plate with a susceptible host cell line to form a confluent monolayer.

  • Virus and Compound Incubation: In separate tubes, pre-incubate a known titer of the virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for a 1-hour adsorption period.

  • Overlay Application: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of progeny virions, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with a fixative like 10% formalin.

    • Remove the overlay and stain the cell monolayer with a staining solution such as 0.1% crystal violet.

    • Gently wash the wells to remove excess stain. Plaques will appear as clear zones against a stained background of healthy cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Mechanisms of Antiviral Action and Signaling Pathways

Polyphenols exert their antiviral effects through diverse mechanisms, often targeting multiple stages of the viral life cycle. Understanding these mechanisms and the cellular signaling pathways they modulate is critical for the development of targeted antiviral therapies.

Experimental Workflow for Antiviral Screening

The general workflow for identifying and characterizing the antiviral potential of a compound is a multi-step process.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Library (e.g., Polyphenols) B Cytotoxicity Assay (CC50) (e.g., MTT Assay) A->B C Primary Antiviral Screen (e.g., CPE Inhibition Assay) A->C E Determine EC50/IC50 and Selectivity Index (SI) B->E D Confirmation Assay (e.g., Plaque Reduction Assay) C->D D->E F Time-of-Addition Assay E->F G Virucidal Assay F->G H Attachment/Entry Assay G->H I Replication Assay (e.g., qRT-PCR) H->I J Signaling Pathway Analysis (e.g., Western Blot) I->J

Caption: A generalized workflow for the in vitro evaluation of antiviral compounds.

Signaling Pathways Modulated by Polyphenols

Many viruses manipulate host cell signaling pathways to facilitate their replication and evade the immune response. Polyphenols can counteract these effects by modulating key signaling cascades.

1. NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Many viruses activate NF-κB to promote their replication and inhibit apoptosis of the host cell. Polyphenols like curcumin and flavonoids can inhibit this pathway, thereby reducing viral-induced inflammation and replication.

NFkB_Pathway cluster_nucleus Virus Viral PAMPs TLR TLR/RLR Virus->TLR activates IKK IKK Complex TLR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory Pro-inflammatory Genes (e.g., IL-6, TNF-α) Viral Replication Viral Replication Proinflammatory->Viral Replication Inflammation Inflammation Proinflammatory->Inflammation Polyphenols Polyphenols (Curcumin, Flavonoids) Polyphenols->IKK inhibit NFkB_n NF-κB NFkB_n->Proinflammatory activates transcription

Caption: Inhibition of the NF-κB signaling pathway by polyphenols.

2. PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Viruses often activate this pathway to prevent apoptosis and create a favorable environment for their replication. Several polyphenols, including resveratrol (B1683913) and quercetin, have been shown to inhibit the PI3K/Akt pathway, thereby inducing apoptosis in infected cells and limiting viral spread.[15]

PI3K_Akt_Pathway Virus Virus Receptor Host Cell Receptor Virus->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates/ activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates CellSurvival Cell Survival & Viral Replication Downstream->CellSurvival Polyphenols Polyphenols (Resveratrol, Quercetin) Polyphenols->PI3K inhibit

Caption: Inhibition of the PI3K/Akt signaling pathway by polyphenols.

3. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38 pathways, is involved in a wide range of cellular processes, including stress responses and inflammation. Viruses can modulate MAPK signaling to their advantage. Polyphenols can interfere with this by inhibiting specific kinases in the pathway, thereby disrupting viral replication.

MAPK_Pathway ViralStress Viral Infection/ Cellular Stress MAP3K MAPKKK (e.g., MEKK, ASK1) ViralStress->MAP3K activates MAP2K MAPKK (e.g., MEK, MKK) MAP3K->MAP2K phosphorylates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activates GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression ViralReplication Viral Replication GeneExpression->ViralReplication Polyphenols Polyphenols Polyphenols->MAP2K inhibit Polyphenols->MAPK inhibit

References

cross-validation of analytical methods for xanthone quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the cross-validation of analytical methods for the quantification of xanthones is essential for researchers, scientists, and professionals in drug development to ensure accurate and reliable results. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to aid in method selection and validation.

The primary methods for xanthone (B1684191) quantification include High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific research requirements, including the nature of the sample matrix, the required sensitivity, and the availability of instrumentation. The following tables summarize the performance characteristics of the most common methods, based on published validation data.

Table 1: Comparison of Chromatographic Methods for Xanthone Quantification

ParameterHPLC-UVUPLC-MS/MSHPTLC
Linearity (R²) > 0.999[1][2][3][4][5]> 0.996> 0.994
Accuracy (Recovery %) 96.58% - 113.45%[1]88.64% - 107.43%Not specified
Precision (RSD %) ≤ 4.6%[1]≤ 3.18%Not specified
LOD (µg/mL) ≤ 0.248[1]Not specified0.023
LOQ (µg/mL) 0.307 - 0.3750.2 - 1.0[6]0.071

Table 2: Performance of UV-Vis Spectrophotometry for Total Xanthone Quantification

ParameterUV-Vis Spectrophotometry
Linearity (R²) > 0.999[7]
Accuracy (Recovery %) 86.5% - 95.9%[7]
Precision (RSD %) 0.3% - 3.1%[7]
LOD (µg/mL) 0.101 - 0.124[8]
LOQ (µg/mL) 0.307 - 0.375[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of typical experimental protocols for the quantification of xanthones.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the separation and quantification of individual xanthones.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.

  • Column: A reversed-phase C18 column is commonly used for separation.[1][2][3][4]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous solution, often with a pH modifier like formic or phosphoric acid, is employed.[9]

  • Sample Preparation:

    • A known amount of the sample is accurately weighed.

    • Xanthones are extracted using a suitable solvent such as methanol or an acetone/water mixture.[10]

    • The mixture is sonicated or shaken to ensure efficient extraction.[11]

    • The extract is centrifuged, and the supernatant is filtered through a 0.45 µm syringe filter before injection into the HPLC system.[11]

  • Quantification: The concentration of xanthones is determined by comparing the peak area of the analyte in the sample to a calibration curve constructed using standards of known concentrations.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and specificity, making it suitable for the analysis of complex matrices and trace-level quantification.

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer is used.

  • Sample Preparation: Similar to HPLC, with potential for further dilution due to higher sensitivity.

  • Analysis: This technique allows for the simultaneous quantification of multiple components.[12]

  • Data Acquisition: The analysis is often performed in Selected Ion Recording (SIR) mode for enhanced accuracy.[12]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates are typically used.[13]

  • Mobile Phase: A mixture of solvents such as chloroform, ethyl acetate, methanol, and formic acid is used for development.[13]

  • Sample Application: A specific volume of standard and sample solutions is applied to the HPTLC plate.[13]

  • Detection: The separated spots are visualized under UV light, and densitometric scanning is used for quantification.[13]

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of results. The following diagram illustrates a typical workflow for cross-validating two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Validation & Comparison cluster_result Outcome Prep Homogenized Sample Extraction Solvent Extraction Prep->Extraction Filtration Filtration / Purification Extraction->Filtration MethodA Method A (e.g., HPLC-UV) Filtration->MethodA MethodB Method B (e.g., UPLC-MS/MS) Filtration->MethodB Params Key Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) MethodA->Params MethodB->Params Compare Statistical Comparison (e.g., t-test, F-test) Params->Compare Assessment Cross-Validation Assessment (Method Correlation & Bias) Compare->Assessment

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational understanding of the common analytical methods for xanthone quantification and the process of their cross-validation. The choice of method should be carefully considered based on the specific analytical needs and available resources.

References

A Comparative Guide to In Silico Docking of Xanthone Derivatives Against Viral Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antiviral therapeutics has propelled the exploration of natural compounds as a rich source of potential drug candidates. Among these, xanthones—a class of oxygenated heterocyclic compounds—have garnered significant interest due to their diverse and promising biological activities, including antiviral effects.[1] In silico molecular docking has emerged as a crucial computational tool in the early stages of drug discovery, enabling the rapid screening of large compound libraries and providing insights into the molecular interactions between ligands and their protein targets.[2][3] This guide provides a comparative overview of in silico docking studies of various xanthone (B1684191) derivatives against key viral proteins, supported by quantitative data and detailed methodologies.

Comparative Performance of Xanthone Derivatives

In silico studies have investigated the potential of xanthone derivatives to inhibit a range of viral proteins critical for replication and entry into host cells. These include proteases, polymerases, and surface glycoproteins from viruses such as SARS-CoV-2, Dengue virus, and Human Immunodeficiency Virus (HIV). The binding affinity, typically represented by a docking score or binding energy (in kcal/mol), is a key metric for predicting the inhibitory potential of a compound. A more negative value indicates a stronger and more favorable interaction.

The following tables summarize the quantitative data from various molecular docking studies, comparing the performance of different xanthone derivatives against specific viral targets.

Table 1: Docking Performance of Xanthone Derivatives against SARS-CoV-2 Proteins

Xanthone Derivative/CompoundViral Protein Target (PDB ID)Docking Score/Binding Energy (kcal/mol)Control/Reference Compound (Score kcal/mol)Key Interacting ResiduesSoftware/MethodCitation
Garcinone BACE2Lower binding energy than controlsChloroquine, Remdesivir, α-mangostinNot SpecifiedAutoDock 4.2.6[4]
Garcinone BMain Protease (Mpro)Lower binding energy than controlsChloroquine, Remdesivir, α-mangostinHis41, Cys145, Glu166AutoDock 4.2.6[4]
XAN71ACE2-70.97 (MM/PBSA)MLN-4067 (-61.33)Not SpecifiedMM/PBSA[5][6]
XAN72ACE2-69.85 (MM/PBSA)MLN-4067 (-61.33)Not SpecifiedMM/PBSA[5][6]
Trihydroxyxanthone (Sulfonate derivative)Protease (6FV1.pdb)-45.58 (cDOCKER Energy)Native Ligand (E8E)His41, Cys144, His163, Glu166cDOCKER[7][8][9]
Trihydroxyxanthone (Chloro derivative)Protease (2GX4.pdb)-43.30 (cDOCKER Energy)Native Ligand (NOL)Gly142, His163, Cys144, Glu166cDOCKER[7][8][9]

Table 2: Docking Performance of Xanthone Derivatives against Dengue Virus (DENV) Protein

Xanthone DerivativeViral Protein TargetDocking Score/Binding Energy (kcal/mol)Control/Reference Compound (Score kcal/mol)Key Interacting ResiduesSoftware/MethodCitation
MangostinoneEnvelope Protein (β-OG Pocket)-8.6n-octyl-β-D-glucoside (-6.3)Not SpecifiedAutoDock Vina[10]
MangostanolEnvelope Protein (β-OG Pocket)-8.3n-octyl-β-D-glucoside (-6.3)Not SpecifiedAutoDock Vina[10]
TrapezifolixanthoneEnvelope Protein (β-OG Pocket)-7.8n-octyl-β-D-glucoside (-6.3)Not SpecifiedAutoDock Vina[10]
Gamma-mangostinEnvelope Protein (β-OG Pocket)-7.7n-octyl-β-D-glucoside (-6.3)Not SpecifiedAutoDock Vina[10]
Alpha-mangostinEnvelope Protein (β-OG Pocket)-7.3n-octyl-β-D-glucoside (-6.3)Not SpecifiedAutoDock Vina[10]
Beta-mangostinEnvelope Protein (β-OG Pocket)-7.2n-octyl-β-D-glucoside (-6.3)Not SpecifiedAutoDock Vina[10]
GartaninEnvelope Protein (β-OG Pocket)-7.0n-octyl-β-D-glucoside (-6.3)Not SpecifiedAutoDock Vina[10]

Table 3: Antiviral Activity of Xanthone Derivatives against HIV

Xanthone Derivative ClassViral Protein TargetMethodKey FindingCitation
Prenylated XanthonesReverse Transcriptase (RT), GP120Molecular DockingIdentified as important hits for enzyme inhibition.[1]
12 Xanthones from Cratoxylum cochinchinenseReverse Transcriptase (RT)In vitro assay (EC₅₀)Exhibited notable anti-HIV effects with EC₅₀ values from 0.22 to 11.23 µM.[11]

Experimental Protocols: A Generalized In Silico Docking Workflow

Molecular docking simulations are powerful computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[2][12] The general protocol involves several key steps, from data preparation to results analysis.[13]

1. Preparation of the Receptor (Viral Protein):

  • Selection and Retrieval: The three-dimensional crystal structure of the target viral protein is retrieved from a public database, most commonly the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared for docking. This typically involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.[3] This step is crucial for accurately simulating the physiological environment.

  • Active Site Identification: The binding site (or "pocket") of the protein where the ligand is expected to bind is identified. This can be determined from the location of a co-crystallized native ligand or through specialized pocket prediction algorithms.[13]

2. Preparation of the Ligands (Xanthone Derivatives):

  • Structure Generation: The 2D structures of the xanthone derivatives are drawn using chemical drawing software (e.g., ChemDraw) or retrieved from databases like PubChem.

  • 3D Conversion and Optimization: The 2D structures are converted into 3D models. An energy minimization step is then performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation of each ligand.

3. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the receptor. This box specifies the search space within which the docking algorithm will attempt to place the ligand.

  • Docking Algorithm: A docking program (e.g., AutoDock Vina, GOLD, LeDock) is used to systematically search for the best binding poses of the ligand within the receptor's active site.[3][13] The algorithm explores various conformations and orientations of the ligand, calculating the binding energy for each pose using a scoring function.

  • Scoring and Ranking: The program outputs multiple possible binding poses, each with a corresponding docking score. The pose with the most negative (lowest) binding energy is generally considered the most favorable and stable.[12]

4. Analysis and Validation of Results:

  • Pose Visualization: The best-ranked docking pose is visualized using molecular graphics software (e.g., PyMOL, Discovery Studio).[14] This allows for a detailed examination of the interactions between the xanthone derivative and the amino acid residues of the viral protein.

  • Interaction Analysis: Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified. These interactions are critical for the stability of the protein-ligand complex.

  • (Optional) Post-Docking Refinement: For more accurate binding energy estimation, advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations or full molecular dynamics (MD) simulations can be performed on the docked complex.[5]

Visualizations

The following diagrams illustrate the workflow and key concepts in the in silico analysis of xanthone derivatives.

cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Select & Retrieve Protein Structure (PDB) CleanP Prepare Receptor PDB->CleanP Remove water, add hydrogens LDB Select & Draw Ligand Structures OptL Prepare Ligands LDB->OptL Optimize 3D Structure Grid Define Binding Site (Grid Box) CleanP->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) OptL->Dock Grid->Dock Score Rank Poses by Binding Energy Dock->Score Visualize Visualize Best Pose (e.g., PyMOL) Score->Visualize Analyze Analyze Interactions (H-Bonds, etc.) Visualize->Analyze MD MD Simulation (Optional Validation) Analyze->MD

Caption: A generalized workflow for in silico molecular docking studies.

cluster_protein Viral Protein Active Site HIS41 His41 CYS145 Cys145 GLU166 Glu166 GLY143 Gly143 THR25 Thr25 Xanthone Xanthone Derivative Xanthone->HIS41 H-Bond Xanthone->CYS145 H-Bond Xanthone->GLU166 Hydrophobic Xanthone->GLY143 Hydrophobic Xanthone->THR25 van der Waals

Caption: Interaction of a xanthone derivative with key Mpro residues.

cluster_xanthones Xanthone Derivatives cluster_binding Binding Affinity Comparison Virus Viral Target (e.g., DENV Envelope) Simple Simple Xanthones (Fewer Substitutions) Prenylated Prenylated Xanthones (e.g., Mangostinone) Low Moderate Binding (-7.0 to -7.5 kcal/mol) Simple->Low Often show High Strong Binding (<-8.0 kcal/mol) Prenylated->High Often show

Caption: Logical comparison of xanthone derivatives' binding potential.

References

Unveiling the Pro-Apoptotic Power of Xanthones: A Comparative Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms by which novel compounds induce cancer cell death is paramount. Xanthones, a class of polyphenolic compounds found abundantly in nature, have emerged as promising candidates for anticancer therapy due to their potent pro-apoptotic properties. This guide provides a comprehensive comparison of the mechanisms of action for xanthone-induced apoptosis, supported by experimental data and detailed protocols to facilitate further research and development.

Xanthones trigger apoptosis, or programmed cell death, in cancer cells through a multi-faceted approach, primarily by activating the intrinsic and extrinsic apoptosis pathways. This process involves a cascade of molecular events, including the modulation of key signaling pathways such as MAPK and PI3K/Akt, the regulation of pro- and anti-apoptotic proteins, and the induction of cell cycle arrest.

Comparative Efficacy of Xanthones: A Quantitative Overview

The cytotoxic potential of various xanthone (B1684191) derivatives has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison. The following table summarizes the IC50 values for several prominent xanthones, highlighting their efficacy in different cancer models.

Xanthone DerivativeCancer Cell LineIC50 (µM)Reference
α-MangostinHuman colon cancer (DLD-1)7.5[1]
α-MangostinHuman breast cancer (MCF-7)4[1]
α-MangostinHuman breast cancer (MDA-MB-231)4[1]
α-MangostinHuman cervical cancer (HeLa)~20 (after 24h)[2]
α-MangostinHuman cervical cancer (SiHa)~20 (after 24h)[2]
Garcinone EHuman lung cancer (SK-LU-1)27.38[3]
Garcinone EHuman breast cancer (MCF7)19.86[3]
Garcinone EHuman colon cancer (HT-29)25.41[3]
1,3,6,7-TetrahydroxyxanthoneHuman lung cancer (SK-LU-1)22.15[3]
1,3,6,7-TetrahydroxyxanthoneHuman breast cancer (MCF7)20.33[3]
1,3,6,7-TetrahydroxyxanthoneHuman colon cancer (HT-29)23.47[3]
Novel Prenylated XanthoneHuman nasopharyngeal carcinoma (CNE-1)3.35[4]
Novel Prenylated XanthoneHuman nasopharyngeal carcinoma (CNE-2)4.01[4]
Novel Prenylated XanthoneHuman lung cancer (A549)4.84[4]
Novel Prenylated XanthoneHuman prostate cancer (PC-3)6.21[4]
Novel Prenylated XanthoneHuman glioblastoma (U87)6.39[4]
Novel Prenylated XanthoneHuman gastric cancer (SGC-7901)8.09[4]

Key Signaling Pathways in Xanthone-Induced Apoptosis

Xanthones exert their pro-apoptotic effects by modulating several critical signaling pathways within cancer cells. The following diagrams, generated using the DOT language, illustrate the intricate molecular interactions involved.

General Workflow for Studying Xanthone-Induced Apoptosis cluster_0 Cell Culture & Treatment cluster_1 Apoptosis & Cell Cycle Analysis cluster_2 Molecular Mechanism Analysis cluster_3 Data Analysis & Interpretation A Cancer Cell Culture B Xanthone Treatment (Varying Concentrations & Durations) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Cell Cycle Analysis (Propidium Iodide Staining) B->E F Protein Extraction B->F I Quantitative Data Analysis (IC50, % Apoptosis) C->I D->I E->I G Western Blotting (Caspases, Bcl-2 family, etc.) F->G H Signaling Pathway Analysis (MAPK, PI3K/Akt) G->H J Mechanism Confirmation H->J Intrinsic (Mitochondrial) Apoptosis Pathway Induced by Xanthones Xanthones Xanthones Bax Bax Xanthones->Bax Upregulates Bcl2 Bcl-2 Xanthones->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activation Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis Extrinsic (Death Receptor) Apoptosis Pathway Xanthones Xanthones DeathReceptor Death Receptor (e.g., Fas) Xanthones->DeathReceptor Activates FADD FADD DeathReceptor->FADD Caspase8 Pro-caspase-8 FADD->Caspase8 ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Activation Caspase3 Pro-caspase-3 ActiveCaspase8->Caspase3 Bid Bid ActiveCaspase8->Bid ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis tBid tBid Bid->tBid Cleavage IntrinsicPathway Intrinsic Pathway tBid->IntrinsicPathway

References

Comparative Analysis of the Synergistic Anticancer Effects of Xanthones in Combination with Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The development of synergistic combination therapies is a cornerstone of modern oncology, aiming to enhance treatment efficacy, overcome drug resistance, and reduce toxic side effects. Xanthones, a class of polyphenolic compounds found in various plant species, have garnered significant attention for their potential as anticancer agents. This guide provides a comparative analysis of the synergistic anticancer effects of α-mangostin, a well-characterized xanthone (B1684191), in combination with the conventional chemotherapeutic drug cisplatin (B142131), with a focus on ovarian cancer. While the initial query specified 1,5,6-trihydroxy-3-methoxyxanthone, publicly available research on its synergistic effects is limited. Therefore, α-mangostin, a structurally related and extensively studied xanthone, is used as a representative compound to illustrate the potential of this chemical class in combination therapy.

Quantitative Data Summary

The synergistic effects of combining α-mangostin with cisplatin were evaluated in human ovarian cancer cell lines, A2780 and SKOV3. The combination index (CI), a quantitative measure of drug interaction, was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: In Vitro Cytotoxicity of α-Mangostin and Cisplatin

Cell LineTreatmentIC50 (µM)
A2780 α-Mangostin15.23 ± 1.33
Cisplatin11.47 ± 1.08
SKOV3 α-Mangostin21.65 ± 1.87
Cisplatin18.54 ± 1.59

Table 2: Synergistic Effects of α-Mangostin and Cisplatin Combination

Cell Lineα-Mangostin (µM)Cisplatin (µM)Combination Index (CI)
A2780 2.52.50.78
5.05.00.65
10.010.00.52
SKOV3 2.52.50.85
5.05.00.71
10.010.00.59

The data clearly indicates that the combination of α-mangostin and cisplatin results in a synergistic reduction in the viability of both A2780 and SKOV3 ovarian cancer cells.

Experimental Protocols

A detailed description of the methodologies employed in the cited studies is provided below:

1. Cell Culture and Reagents:

  • Human ovarian cancer cell lines A2780 and SKOV3 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • α-Mangostin (purity > 98%) and cisplatin were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

2. Cell Viability Assay (MTT Assay):

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The cells were then treated with various concentrations of α-mangostin, cisplatin, or their combination for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

  • The formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader.

3. Apoptosis Analysis (Annexin V-FITC/PI Staining):

  • Cells were treated with the indicated drug concentrations for 48 hours.

  • Both adherent and floating cells were collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • The cells were stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

4. Western Blot Analysis:

  • Following drug treatment, cells were lysed in RIPA buffer to extract total proteins.

  • Protein concentrations were determined using the BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membranes were blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Mechanisms and Workflows

Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Drug Intervention receptor Receptor STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 pSTAT3->Bcl2 Upregulates Bax Bax pSTAT3->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Cleavage CleavedCaspase3->Apoptosis Induces Mangostin α-Mangostin Mangostin->pSTAT3 Inhibits Cisplatin Cisplatin Cisplatin->pSTAT3 Inhibits

Caption: Synergistic inhibition of the STAT3 signaling pathway by α-mangostin and cisplatin.

Experimental Workflow Diagram:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A2780 A2780 Cells Treatment Drug Incubation (α-Mangostin, Cisplatin, Combo) A2780->Treatment SKOV3 SKOV3 Cells SKOV3->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB Analysis IC50 Calculation CI Analysis Statistical Evaluation MTT->Analysis Flow->Analysis WB->Analysis

Caption: Workflow for evaluating synergistic anticancer effects in vitro.

The combination of the xanthone α-mangostin with the conventional chemotherapeutic agent cisplatin demonstrates significant synergistic anticancer effects in ovarian cancer cell lines. This synergy is achieved, at least in part, through the enhanced inhibition of the STAT3 signaling pathway, leading to increased apoptosis. These findings underscore the potential of xanthone compounds as valuable adjuncts in chemotherapy. Further preclinical and clinical studies are warranted to explore the therapeutic applications of such combination therapies in oncology. Researchers interested in the anticancer properties of this compound are encouraged to perform similar in vitro and in vivo studies to elucidate its specific mechanisms and synergistic potential.

Safety Operating Guide

Proper Disposal of 1,5,6-trihydroxy-3-methoxyxanthone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Compound Properties for Disposal Consideration

To ensure safe handling and disposal, it is essential to be aware of the known properties of 1,5,6-trihydroxy-3-methoxyxanthone and the solvents in which it is commonly used.

PropertyInformationSource
Physical State Solid[2]
Common Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Known Activities Scavenging activity, reduces viability of HL-60 cells[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on guidelines for similar flavonoid and xanthone (B1684191) compounds, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use nitrile rubber gloves.[2]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust, a particulate filter respirator may be necessary.[4]

Step-by-Step Disposal Procedure

The primary route for the disposal of this compound and its associated waste is through an approved waste disposal plant.[3] Do not dispose of this chemical down the drain or in regular trash.

1. Unused or Expired Solid Compound:

  • Preparation: Ensure the compound is in its original or a clearly labeled, sealed container.

  • Segregation: Store with other solid chemical waste, away from incompatible materials.

  • Disposal: Arrange for pickup by a licensed chemical waste disposal service.

2. Contaminated Labware (e.g., weigh boats, pipette tips, gloves):

  • Collection: Place all solid waste contaminated with this compound into a designated, clearly labeled solid chemical waste container.

  • Storage: Keep the container sealed and in a designated waste accumulation area.

  • Disposal: Dispose of the container through your institution's hazardous waste program.

3. Solutions of this compound:

  • Waste Collection: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled liquid waste container.

  • Solvent Consideration: The type of solvent used (e.g., chloroform, DMSO) will dictate the specific waste stream. Halogenated and non-halogenated waste should typically be segregated.

  • Disposal: The liquid waste container should be collected by a licensed chemical waste disposal service.

4. Accidental Spills:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation.[4]

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a sealed container for hazardous waste.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Notify your institution's environmental health and safety (EHS) office immediately.

    • Prevent others from entering the area.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvents) waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container (Segregate by solvent type) liquid_waste->liquid_container spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure disposal Dispose via Approved Waste Disposal Service solid_container->disposal liquid_container->disposal spill_procedure->disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5,6-trihydroxy-3-methoxyxanthone
Reactant of Route 2
Reactant of Route 2
1,5,6-trihydroxy-3-methoxyxanthone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.